4-[(Allyloxy)methyl]piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h2,9-10H,1,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMBNQAMBZIXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-[(Allyloxy)methyl]piperidine Hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-[(Allyloxy)methyl]piperidine hydrochloride, a valuable building block in medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and its functionalization is of significant interest to researchers in drug discovery and development.[1][2][3][4] This document will delve into a robust and reproducible synthetic route, elucidating the mechanistic underpinnings of each step and providing practical insights for successful execution.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a fundamental heterocyclic motif present in a vast array of bioactive natural products and synthetic drugs.[1][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.[4] Consequently, the development of efficient synthetic methodologies to access novel piperidine derivatives is a cornerstone of modern medicinal chemistry, with applications in areas such as neuroscience, oncology, and infectious diseases.[2][4][5] this compound serves as a versatile intermediate, featuring a reactive allyl group amenable to further chemical transformations and a piperidine nitrogen that can be engaged in various coupling reactions.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 4-(hydroxymethyl)piperidine. This strategy involves:
-
Protection of the Piperidine Nitrogen: The secondary amine of the starting material is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent allylation step.
-
Williamson Ether Synthesis: The hydroxyl group is converted to an allyl ether via a classic Williamson ether synthesis.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, concurrently forming the desired hydrochloride salt.
This approach is logical and ensures high yields and purity of the final product.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route for this compound.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-(hydroxymethyl)piperidine)
Rationale: The protection of the piperidine nitrogen with a Boc group is a crucial initial step. The Boc group is stable under the basic conditions of the subsequent Williamson ether synthesis but can be readily removed under acidic conditions.[6] This orthogonality is key to the success of the overall synthesis.
Protocol:
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil or white solid.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| 4-(Hydroxymethyl)piperidine | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | Boc-Protecting Agent |
| Triethylamine | 1.2 eq | Base |
| Dichloromethane (DCM) | - | Solvent |
Step 2: Synthesis of tert-Butyl 4-((allyloxy)methyl)piperidine-1-carboxylate
Rationale: This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9][10] Sodium hydride, a strong base, is used to deprotonate the primary alcohol of the N-Boc protected intermediate, forming a nucleophilic alkoxide.[11] This alkoxide then undergoes an Sₙ2 reaction with allyl bromide to form the desired allyl ether.[7][8] Anhydrous conditions are critical to prevent quenching of the sodium hydride and the alkoxide intermediate.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-((allyloxy)methyl)piperidine-1-carboxylate as a colorless oil.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| N-Boc-4-(hydroxymethyl)piperidine | 1.0 eq | Substrate |
| Sodium Hydride (NaH) | 1.5 eq | Base for alkoxide formation |
| Allyl Bromide | 1.2 eq | Allyl source (electrophile) |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Step 3: Synthesis of this compound
Rationale: The final step involves the deprotection of the N-Boc group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the Boc-protected intermediate with a solution of hydrochloric acid in an organic solvent.[12][13] The acidic conditions cleave the tert-butoxycarbonyl group, releasing carbon dioxide and tert-butanol, and the free piperidine nitrogen is protonated by the excess HCl to form the stable hydrochloride salt.
Protocol:
-
Dissolve tert-butyl 4-((allyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane or ethereal HCl, 3-5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain this compound as a white or off-white solid.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| N-Boc-4-[(allyloxy)methyl]piperidine | 1.0 eq | Substrate |
| Hydrochloric Acid (in organic solvent) | 3-5 eq | Deprotecting agent and salt formation |
| Diethyl Ether or 1,4-Dioxane | - | Solvent |
PART 2: Characterization and Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the ether oxygen, the allylic protons, and the vinyl protons. The integration of these signals should be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the piperidine ring carbons, the methylene carbons, and the carbons of the allyl group.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the parent ion (the free base).
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared with literature values if available.
PART 3: Safety Considerations
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.
-
Hydrochloric Acid: Concentrated solutions of hydrochloric acid are corrosive and can cause severe burns.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. 4-Allyloxy-4-methylpiperidine hydrochloride. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chem-Station. Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents.
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]
-
ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
Semantic Scholar. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. jk-sci.com [jk-sci.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 13. jgtps.com [jgtps.com]
Technical Guide on the Experimental Profile of Dabrafenib
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the experimental data pertaining to Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinase. Initial query referenced CAS number 956324-63-3, which corresponds to 4-(Allyloxy)piperidine hydrochloride[1][2][3]; however, the depth and nature of the technical requirements strongly indicate that the subject of interest is the well-researched therapeutic agent Dabrafenib, which will be the focus of this guide.
Introduction and Rationale
Dabrafenib is an orally bioavailable, ATP-competitive inhibitor of the RAF family of kinases, with high selectivity for the mutated BRAF V600E kinase that is a driver mutation in approximately 50% of melanomas and various other cancers[4][5][6]. The constitutively active BRAF V600E protein leads to hyperactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cellular proliferation and survival[7][8]. Dabrafenib was developed to specifically target this oncogenic driver, offering a rational therapeutic intervention. Its approval for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations marked a significant advancement in targeted cancer therapy[4][9]. This guide synthesizes key experimental data from preclinical and clinical studies to provide a detailed understanding of its mechanism, synthesis, and clinical application.
Mechanism of Action
Dabrafenib functions as a potent and selective inhibitor of mutated BRAF kinase[6][10]. Its primary mechanism involves binding to the ATP-binding site of the constitutively active BRAF V600E/K/D enzymes, preventing the phosphorylation of downstream targets MEK1 and MEK2[4][8][10]. This blockade of the MAPK cascade (also known as the RAS/RAF/MEK/ERK pathway) leads to the inhibition of ERK phosphorylation.
The ultimate cellular consequences of this pathway inhibition in BRAF-mutant cells are:
-
Cell Cycle Arrest: Induction of G1 cell cycle arrest[10].
-
Apoptosis: Activation of caspase-3/7, leading to programmed cell death[10].
-
Inhibition of Proliferation: Decreased tumor cell proliferation and regression in preclinical xenograft models[4][7].
A critical aspect of Dabrafenib's pharmacology is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells. In the absence of a BRAF V600 mutation, Dabrafenib can promote the dimerization and activation of other RAF isoforms (like CRAF), leading to MEK/ERK activation[4][10]. This underpins the clinical observation that BRAF inhibitors are not indicated for wild-type BRAF tumors and can promote the growth of secondary malignancies[4]. This limitation is a key driver for the now-common strategy of combining Dabrafenib with a MEK inhibitor like Trametinib, which mitigates this paradoxical activation and delays the onset of resistance[9][11].
Signaling Pathway Diagram
Caption: Mechanism of Action of Dabrafenib in BRAF V600E-mutant cells.
Synthesis and Manufacturing
The chemical synthesis of Dabrafenib has been described in several patents. The process generally involves a multi-step synthesis to construct the core thiazole ring and append the necessary sulfonamide and pyrimidinyl moieties.
Exemplary Synthetic Protocol Outline
While specific reagents and conditions are proprietary, publicly available patents outline the general approach. For instance, a common route involves the reaction of key intermediates to form the substituted thiazole core, followed by coupling reactions to add the side chains.
A generalized, conceptual workflow is as follows:
-
Preparation of the Thiazole Core: A key step involves the reaction of a substituted aminofluorobenzoate with a thioamide under specific conditions to form the central thiazole ring structure[12].
-
Sulfonamide Formation: The aminofluorophenyl group is reacted with a difluorobenzenesulfonyl chloride to create the sulfonamide linkage.
-
Pyrimidinyl Group Addition: The final key fragment, the aminopyrimidinyl group, is added through a coupling reaction to the thiazole ring.
-
Purification: The final product, Dabrafenib, undergoes extensive purification. A described method involves heating the crude product in a mixture of ethyl acetate (EtOAc) and water, followed by neutralization, washing, concentration, and recrystallization from an EtOAc/heptane solvent system to yield the final, pure active pharmaceutical ingredient[5][13].
Synthesis Workflow Diagram
Caption: Conceptual workflow for the chemical synthesis of Dabrafenib.
Preclinical Experimental Data
Dabrafenib has demonstrated potent and selective activity in a range of preclinical models.
In Vitro Kinase and Cell-Based Assays
-
Kinase Inhibition: Dabrafenib is a highly selective inhibitor of BRAF V600E kinase. Chemical proteomics screens confirmed its high affinity for BRAF and CRAF, but also identified other unique kinase targets like NEK9 and CDK16, which may contribute to its activity profile and distinguish it from other BRAF inhibitors like vemurafenib[4][14].
-
Cellular Activity: In melanoma cell lines harboring the BRAF V600E mutation (e.g., SKMEL28, A375P), Dabrafenib potently inhibits pERK levels[7]. This inhibition of MAPK pathway signaling translates to potent anti-proliferative effects[6][7].
In Vivo Xenograft Models
In vivo studies using mouse xenograft models with human BRAF V600E melanoma cell lines have shown robust antitumor activity. Administration of Dabrafenib led to significant tumor regression and inhibition of the MAPK pathway within the tumor tissue[4][7]. These preclinical data were foundational for its progression into clinical trials.
Clinical Experimental Data & Protocols
Dabrafenib has been extensively studied in human clinical trials, both as a monotherapy and in combination with the MEK inhibitor Trametinib.
Phase I Dose-Escalation Study
The first-in-human study evaluated doses from 12 mg once daily to 300 mg twice daily (BID)[15]. The recommended Phase II dose (RP2D) was established at 150 mg BID . This decision was based on a comprehensive evaluation of safety, pharmacokinetic (PK), and pharmacodynamic (PD) data[15].
-
Pharmacokinetics: Dabrafenib showed a less-than-dose-proportional increase in exposure at doses above 150 mg BID[15].
-
Pharmacodynamics: Target inhibition of >80% for pERK was achieved at the 150 mg BID dose in melanoma biopsy samples[15].
-
Safety & Efficacy: This dose demonstrated a favorable balance of antitumor activity and a manageable tolerability profile[15].
Phase II & III Efficacy Studies
Numerous trials have confirmed the clinical benefit of Dabrafenib. The BREAK-2 study, a single-arm Phase II trial, demonstrated significant clinical activity in patients with BRAF V600E/K mutation-positive metastatic melanoma[16].
Protocol for a Representative Clinical Trial (COMBI-AD Adjuvant Study): [17][18]
-
Patient Population: Patients with completely resected, histologically confirmed, BRAF V600E/K mutation-positive, high-risk Stage III cutaneous melanoma.
-
Study Design: A two-arm, randomized, double-blind, placebo-controlled, multi-center, international Phase III study.
-
Treatment Protocol:
-
Experimental Arm: Dabrafenib 150 mg orally twice daily (BID) + Trametinib 2 mg orally once daily (QD).
-
Control Arm: Two matching placebos.
-
Duration: Treatment continued for 12 months unless disease recurrence or unacceptable toxicity occurred.
-
-
Primary Endpoint: Relapse-Free Survival (RFS).
-
Rationale: The combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib) provides a more complete vertical blockade of the MAPK pathway, delaying the emergence of resistance and improving outcomes compared to BRAF inhibitor monotherapy[9].
Summary of Key Clinical Trial Data
| Trial / Indication | Treatment | Key Efficacy Endpoint | Result | Citation(s) |
| BREAK-2 (Metastatic Melanoma) | Dabrafenib 150 mg BID | Overall Response Rate (ORR) in BRAF V600E | 59% | [16] |
| BREAK-2 (Metastatic Melanoma) | Dabrafenib 150 mg BID | Median Progression-Free Survival (PFS) | 6.3 months (V600E), 4.5 months (V600K) | [16] |
| COMBI-d (Metastatic Melanoma) | Dabrafenib + Trametinib | Median Overall Survival (OS) | 25.1 months (vs. 18.7 months for Dabrafenib alone) | [9] |
| NCI-MATCH Arm H (Solid Tumors) | Dabrafenib + Trametinib | Confirmed ORR | 36.1% | [19] |
| Phase II (NSCLC, BRAF V600E) | Dabrafenib + Trametinib | Median PFS | ~10 months | [20] |
Conclusion
Dabrafenib represents a cornerstone of targeted therapy for BRAF V600-mutant cancers. The extensive body of experimental data, from preclinical mechanism of action studies to large-scale Phase III clinical trials, provides a robust and validated foundation for its clinical use. The rational combination with MEK inhibitors like Trametinib has further enhanced its efficacy, establishing a standard-of-care for patients with BRAF-mutant melanoma and a valuable treatment option for other solid tumors harboring the same mutation[21][22]. Ongoing research continues to explore its utility in other rare cancers and potential new combination strategies.
References
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma. PubMed. Available at: [Link]
-
Dabrafenib in advanced melanoma with BRAF V600E mutation. PubMed. Available at: [Link]
- CN103588767A - Preparation method of dabrafenib. Google Patents.
-
Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). ClinicalTrials.gov. Available at: [Link]
-
Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. Available at: [Link]
-
Assessing Patient Risk, Benefit, and Outcomes in Drug Development: A Decade of Dabrafenib and Trametinib Clinical Trials. PubMed. Available at: [Link]
-
Dabrafenib and trametinib in patients with tumors with BRAF V600E/k mutations: Updated results from NCI-MATCH arm H. ASCO Publications. Available at: [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Available at: [Link]
-
FDA approves dabrafenib plus trametinib for BRAF V600E-mutated tumors based on data from NCI-MATCH. ECOG-ACRIN Cancer Research Group. Available at: [Link]
-
Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). PubMed. Available at: [Link]
-
What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. Available at: [Link]
-
Synthetic pathway for Dabrafenib. ResearchGate. Available at: [Link]
-
A Phase 1 and Pharmacokinetic Study of Dabrafenib (GSK2118436B) in Patients with BRAFV600X Mutations and Renal or Hepatic Dysfunction. Dana-Farber Cancer Institute. Available at: [Link]
- WO2016059548A1 - Processes for the preparation of dabrafenib. Google Patents.
-
Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Value-Based Cancer Care. Available at: [Link]
-
Clinical Study To Further Evaluate The Efficacy Of Dabrafenib Plus Trametinib In Patients With Rare BRAF V600E Mutation-Positive Unresectable or Metastatic Solid Tumors. Novartis. Available at: [Link]
-
Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal. Available at: [Link]
-
Dabrafenib: uses, dosing, warnings, adverse events, interactions. Drugs.com. Available at: [Link]
-
Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. Available at: [Link]
-
A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. ClinicalTrials.gov. Available at: [Link]
-
Dabrafenib mesylate, GSK 2118436. New Drug Approvals. Available at: [Link]
-
Treating BRAF V600E-mutant NSCLC with dabrafenib and trametinib. YouTube. Available at: [Link]
-
RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. PubMed Central. Available at: [Link]
-
956324-63-3|4-(Allyloxy)piperidine hydrochloride. BIOFOUNT. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 956324-63-3 Cas No. | 4-(Allyloxy)piperidine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 956324-63-3|4-(Allyloxy)piperidine hydrochloride|4-(Allyloxy)piperidine hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 9. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. ascopubs.org [ascopubs.org]
- 20. youtube.com [youtube.com]
- 21. ecog-acrin.org [ecog-acrin.org]
- 22. novartis.com [novartis.com]
Starting materials for 4-[(Allyloxy)methyl]piperidine hydrochloride synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-[(Allyloxy)methyl]piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of this compound, a valuable heterocyclic building block in contemporary drug discovery and development. The document is structured to offer researchers and chemical development professionals a deep, mechanistically-grounded understanding of the available synthetic strategies, focusing on the causality behind experimental choices. The primary and most industrially viable route, the Williamson ether synthesis, is detailed with an emphasis on starting material selection, the strategic use of protecting groups, and a step-by-step, self-validating protocol.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The title compound, this compound, serves as a key intermediate, offering a versatile handle—the allyl group—for further chemical elaboration via reactions such as olefin metathesis, dihydroxylation, or palladium-catalyzed cross-coupling. Its synthesis requires careful consideration of starting materials to ensure efficiency, scalability, and control over selectivity.
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic approaches:
-
Disconnection A (C-O Bond): This disconnection at the ether linkage points to an etherification reaction, most commonly the Williamson ether synthesis. This is the most prevalent and strategically sound approach.
-
Disconnection B (Piperidine Ring Formation): This involves constructing the piperidine ring with the (allyloxy)methyl side chain already attached to a precursor. This is generally a more complex and less convergent strategy for this specific target.
This guide will focus primarily on the most robust and widely adopted strategy stemming from Disconnection A.
Core Synthetic Pathway: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4] It proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group (typically a halide) from an electrophilic carbon center.[5][6]
Causality of the SN2 Mechanism
The reaction involves the formation of a new carbon-oxygen bond and the cleavage of a carbon-halide bond in a single, concerted step.[5] For this to be efficient, the electrophile (the alkyl halide) should be sterically unhindered to allow for backside attack by the nucleophile.[7] An allyl halide is an excellent substrate for this reaction as it is a primary halide, minimizing competing elimination reactions.[7]
Critical Starting Materials and Their Rationale
The success of this synthesis hinges on the judicious selection of three key components: the piperidine core, the allyl source, and a suitable nitrogen protecting group.
Table 1: Key Starting Materials for the Williamson Ether Synthesis Route
| Starting Material | Role in Synthesis | Key Selection & Purity Considerations |
| 4-(Hydroxymethyl)piperidine | Piperidine scaffold and hydroxyl source | The primary precursor. Must be of high purity, as impurities can interfere with the subsequent protection and etherification steps. It is a bifunctional molecule requiring selective reaction. |
| Nitrogen Protecting Group Reagent (e.g., Boc-Anhydride) | Chemoselectivity Director | Prevents the nucleophilic piperidine nitrogen from competing with the hydroxyl group in the O-alkylation step (i.e., prevents N-allylation). The choice of protecting group is critical for orthogonality.[8] |
| Allyl Halide (e.g., Allyl Bromide) | Allyl Group Source (Electrophile) | Allyl bromide is typically preferred over allyl chloride due to the better leaving group ability of bromide, leading to faster reaction rates.[9] Must be free of polymeric impurities. |
| Strong Base (e.g., Sodium Hydride) | Alkoxide Generator | Required to deprotonate the alcohol, converting the weakly nucleophilic hydroxyl group into a potent alkoxide nucleophile. NaH is advantageous as the only byproduct is hydrogen gas. |
| Hydrochloric Acid | Salt Formation Agent | Used in the final step to convert the free base product into its stable, crystalline hydrochloride salt, which improves handling and shelf-life.[10][11] |
The Imperative of Nitrogen Protection
The secondary amine of the piperidine ring (pKa ~11) is inherently nucleophilic and would readily react with the allyl halide. This would lead to a mixture of N-allylated, O-allylated, and N,O-diallylated products, significantly reducing the yield of the desired compound. Therefore, the nitrogen must be "masked" with a protecting group that is stable to the strongly basic conditions of the ether synthesis but can be cleanly removed later.
The tert-Butoxycarbonyl (Boc) group is an ideal choice for this transformation due to:
-
Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate (Boc-anhydride).
-
Base Stability: It is completely inert to strong bases like sodium hydride.
-
Orthogonality: It is selectively and cleanly removed under acidic conditions (e.g., HCl or TFA), which is compatible with the final salt formation step.[12]
Validated Experimental Protocol
This protocol outlines a reliable, multi-step synthesis of this compound, designed as a self-validating system where the success of each step is critical for the next.
Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
-
Objective: To selectively protect the piperidine nitrogen to prevent side reactions.
-
Methodology:
-
Dissolve 4-(Hydroxymethyl)piperidine (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (~5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.05 - 1.1 eq.) portion-wise, maintaining the temperature below 10 °C. A base like triethylamine (1.1 eq.) can be added to scavenge the acid byproduct, though the reaction often proceeds well without it.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of starting material by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-(hydroxymethyl)piperidine, typically as a viscous oil or low-melting solid, which is often used in the next step without further purification.
-
Step 2: O-Allylation via Williamson Ether Synthesis
-
Objective: To form the key allylic ether bond.
-
Causality: This step leverages the powerful nucleophilicity of an alkoxide to attack the electrophilic allyl bromide in an SN2 reaction. Anhydrous polar aprotic solvents (THF, DMF) are crucial as they solvate the sodium cation but leave the alkoxide anion highly reactive.[3]
-
Methodology:
-
SAFETY FIRST: Sodium hydride (NaH) is highly reactive and flammable upon contact with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 - 1.5 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the suspension to 0 °C.
-
Dissolve the N-Boc-4-(hydroxymethyl)piperidine from Step 1 (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add Allyl Bromide (1.2 - 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any excess NaH.
-
Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel to yield pure N-Boc-4-[(allyloxy)methyl]piperidine.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Objective: To remove the Boc protecting group and isolate the final product as a stable salt.
-
Methodology:
-
Dissolve the purified product from Step 2 (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane, 1.5 - 2.0 eq.) with vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield the final compound as a stable, white crystalline solid.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the validated synthetic pathway described above.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biosynth.com [biosynth.com]
- 9. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 10. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 11. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Technical Deep Dive into 4-Alkoxymethylpiperidine Analogues: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Within this vast chemical space, 4-substituted piperidines have garnered considerable attention, particularly in the realm of centrally acting agents. This in-depth technical guide focuses on a specific, yet underexplored, subclass: 4-alkoxymethylpiperidine analogues. We will delve into the synthetic rationale and methodologies for their creation, explore their potential pharmacological activities with a focus on opioid receptor modulation, and analyze the prospective structure-activity relationships that could guide the design of novel therapeutics. This document serves as a comprehensive resource for researchers aiming to explore this promising chemical motif.
Introduction: The Piperidine Core and the Promise of 4-Alkoxymethyl Substitution
The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and its presence in a multitude of natural products and synthetic drugs.[1] Its derivatives have shown a wide array of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects.[1] The 4-position of the piperidine ring is a particularly attractive point for substitution, as modifications at this site can significantly influence a molecule's interaction with its biological target, as well as its pharmacokinetic properties.
The vast body of research on 4-anilidopiperidine opioids, such as fentanyl and its analogues, has demonstrated that the nature of the 4-substituent is a critical determinant of potency and efficacy at opioid receptors.[2] While the anilido group has been extensively explored, the bioisosteric replacement with other functionalities, such as an alkoxymethyl group, presents an intriguing avenue for the development of novel chemical entities with potentially improved pharmacological profiles. The introduction of an ether linkage at this position could influence key parameters like lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby offering a strategy to fine-tune the drug-like properties of these analogues.
This guide will provide a detailed examination of the synthesis of 4-alkoxymethylpiperidine analogues, starting from readily available precursors. We will then explore their potential as modulators of G-protein coupled receptors (GPCRs), with a particular focus on the opioid receptor family, drawing parallels from the well-established pharmacology of other 4-substituted piperidines.
Synthetic Strategies for 4-Alkoxymethylpiperidine Analogues
The synthesis of 4-alkoxymethylpiperidine analogues typically originates from a key intermediate: 4-piperidinemethanol. This precursor can be synthesized in high yield via the reduction of ethyl isonipecotate using a reducing agent like lithium aluminum hydride (LiAlH4).[3] Once 4-piperidinemethanol is obtained, the alkoxymethyl side chain can be introduced through several established synthetic routes.
Williamson Ether Synthesis: A Cornerstone Methodology
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[4] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[4] In the context of 4-alkoxymethylpiperidine synthesis, the hydroxyl group of 4-piperidinemethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired 4-alkoxymethylpiperidine.
Experimental Protocol: General Procedure for Williamson Ether Synthesis of 4-Alkoxymethylpiperidines
-
N-Protection (Optional but Recommended): To prevent N-alkylation, the piperidine nitrogen of 4-piperidinemethanol is typically protected with a suitable protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group.
-
Alkoxide Formation: The N-protected 4-piperidinemethanol is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Alkylation: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture, and the solution is stirred at room temperature or gently heated until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the pure N-protected 4-alkoxymethylpiperidine.
-
N-Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, acidic treatment for a Boc group) to yield the final 4-alkoxymethylpiperidine analogue.
Alternative Synthetic Routes
While the Williamson ether synthesis is a primary method, other synthetic strategies can also be employed. For instance, reductive amination of a suitable aldehyde with a 4-aminopiperidine derivative can be utilized to introduce both the N-substituent and the 4-alkoxymethyl moiety in a convergent manner.
Caption: Synthetic workflow for 4-alkoxymethylpiperidine analogues.
Pharmacology of 4-Alkoxymethylpiperidine Analogues: A Focus on Opioid Receptor Modulation
The pharmacological profile of 4-alkoxymethylpiperidine analogues is not extensively documented in the scientific literature. However, based on the well-established structure-activity relationships of other 4-substituted piperidines, particularly the fentanyl class of opioids, we can infer their potential as modulators of opioid receptors. Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception and modulation.[5]
Opioid Receptor Signaling Pathways
Upon agonist binding, opioid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.[2] The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and the analgesic effect.[7]
In addition to G-protein signaling, opioid receptor activity is also regulated by β-arrestins.[8] β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of G-protein-independent signaling pathways.[9] It has been hypothesized that the adverse effects of opioids, such as respiratory depression and tolerance, may be mediated, at least in part, by the β-arrestin pathway.[10] Therefore, developing "biased agonists" that selectively activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research.[11]
Caption: Simplified opioid receptor signaling pathways.
Potential Structure-Activity Relationships (SAR)
While specific SAR data for 4-alkoxymethylpiperidines is limited, we can extrapolate from the extensive research on fentanyl analogues.
-
N-Substituent: The substituent on the piperidine nitrogen is crucial for opioid receptor affinity and activity. Arylethyl groups, such as the phenethyl group in fentanyl, are known to be optimal for high µ-opioid receptor potency.
-
4-Alkoxymethyl Chain Length and Branching: The size and lipophilicity of the alkoxy group at the 4-position are likely to influence receptor binding and pharmacokinetic properties. Shorter alkyl chains (e.g., methoxy, ethoxy) may be preferred to maintain a favorable balance of properties.
-
Stereochemistry: The stereochemistry at the 4-position, if a chiral center is introduced, could have a significant impact on receptor interaction and potency.
Future Directions and Therapeutic Potential
The exploration of 4-alkoxymethylpiperidine analogues represents a promising, yet largely untapped, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through modification of the alkoxy group and the N-substituent, makes them an attractive class of molecules for drug discovery programs.
Future research in this area should focus on:
-
Synthesis and characterization of a diverse library of 4-alkoxymethylpiperidine analogues with variations in the N-substituent and the alkoxy chain.
-
Comprehensive pharmacological evaluation of these analogues at a panel of GPCRs, with a primary focus on the opioid receptors.
-
In-depth investigation of the structure-activity relationships to guide the design of potent and selective ligands.
-
Evaluation of the "biased agonism" profile of active compounds to identify candidates with a potentially improved side-effect profile.
-
Assessment of the pharmacokinetic and metabolic properties of lead compounds to determine their suitability for further development.
By systematically exploring this chemical space, it may be possible to identify novel 4-alkoxymethylpiperidine analogues with significant therapeutic potential for the treatment of pain and other CNS disorders.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, potential pharmacology, and therapeutic promise of 4-alkoxymethylpiperidine analogues. While this class of compounds remains relatively underexplored, the foundational principles of medicinal chemistry and the extensive knowledge base surrounding other 4-substituted piperidines provide a strong rationale for their investigation. The synthetic tractability and the potential for nuanced pharmacological modulation make 4-alkoxymethylpiperidines a compelling area for future research and development in the quest for safer and more effective therapeutics.
References
-
Opioid receptors signaling network. Journal of Neural Transmission. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. PubMed Central. [Link]
-
Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Biochemistry, G Protein Coupled Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
κ-opioid receptor. Wikipedia. [Link]
-
A versatile synthesis of donepezil-like derivatives as potent acetylcholinesterase inhibitors. RSC Advances. [Link]
-
New role of β-arrestins in MOR signaling. Dr. GPCR Ecosystem. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Physiological Society Journal. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Synthetic GPCRs and signal transduction cascades. Emerging Topics in Life Sciences. [Link]
-
Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed. [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Video: Opioid Receptors: Overview. JoVE. [Link]
-
G protein-coupled receptor signaling pathway. CUSABIO. [Link]
-
G-Protein-Coupled Receptors Signaling to MAPK/Erk. Science Signaling. [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Technology Networks. [Link]
Sources
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 7. jove.com [jove.com]
- 8. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: Strategic Deprotection of the Allyloxy Group in 4-[(Allyloxy)methyl]piperidine Derivatives
Introduction: The Allyloxy Group in Complex Amine Synthesis
In the intricate landscape of modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, the use of protecting groups is a cornerstone of strategic chemical design. The allyloxy group, valued for its robustness under a wide range of chemical conditions, serves as an excellent protecting group for hydroxyl functionalities.[1] Its stability to both acidic and basic environments allows for selective manipulations at other sites of a molecule. This orthogonality is particularly crucial in the synthesis of substituted piperidine derivatives, a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds.[2][3][4]
This technical guide provides a comprehensive overview and detailed protocols for the deprotection of the allyloxy group in 4-[(allyloxy)methyl]piperidine derivatives. We will delve into the mechanistic underpinnings of the most effective deprotection strategies, offer field-proven experimental procedures, and discuss critical parameters for achieving high-yield, clean conversions. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to confidently execute this key transformation.
Mechanistic Insight: The Palladium-Catalyzed π-Allyl Pathway
The most prevalent and versatile method for the cleavage of allyl ethers is through a palladium(0)-catalyzed reaction.[1][5] The generally accepted mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic "allyl scavenger."
Here, we break down the catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyloxy group. This is followed by an oxidative addition step where the C-O bond is cleaved, forming a cationic π-allylpalladium(II) complex and releasing the alcohol.
-
Nucleophilic Attack (Scavenging): A suitable nucleophile, known as an allyl scavenger, attacks the π-allyl ligand. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and forms a stable, allylated scavenger byproduct.
The choice of the allyl scavenger is critical to the success of the reaction, as it must efficiently trap the allyl group to prevent side reactions, such as the potential for N-allylation of the piperidine nitrogen.[6]
Visualizing the Deprotection Mechanism
Caption: Figure 1: Palladium-catalyzed deprotection of an allyloxy group.
Comparative Analysis of Deprotection Protocols
Several palladium-based systems have been successfully employed for allyloxy deprotection. The choice of catalyst, scavenger, and solvent can significantly impact reaction efficiency, yield, and purity. Below is a comparative table of commonly used protocols.
| Protocol | Catalyst | Allyl Scavenger | Solvent | Typical Conditions | Advantages | Considerations |
| Protocol 1 | Pd(PPh₃)₄ | Pyrrolidine/Piperidine | DCM or THF | 0.01-0.1 eq. catalyst, 1-1.5 eq. scavenger, RT, 1-4 h | Mild conditions, readily available reagents.[7][8] | Potential for N-allylation of the product.[6] |
| Protocol 2 | Pd(PPh₃)₄ | Barbituric Acid Derivatives | MeOH or aq. Dioxane | 0.05-0.1 eq. catalyst, 2-3 eq. scavenger, RT, 1-3 h | Neutral conditions, high selectivity.[1] | Scavenger may require synthesis. |
| Protocol 3 | Pd(PPh₃)₄ | Phenylsilane | DCM | 0.1-0.2 eq. catalyst, 20 eq. scavenger, RT, 2 h | Efficient for complex substrates, including peptides.[9][10] | Phenylsilane can be sensitive to air and moisture. |
| Protocol 4 | PdCl₂ | Sodium Acetate/Acetic Acid | Acetic Acid/Water | Stoichiometric PdCl₂, elevated temperature | Useful when other Pd(0) sources are ineffective.[11] | Harsher conditions, potential for side reactions. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Tetrakis(triphenylphosphine)palladium(0) and Pyrrolidine
This protocol is a widely used and generally reliable method for the deprotection of allyl ethers.[7][8]
Materials:
-
4-[(Allyloxy)methyl]piperidine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve the 4-[(allyloxy)methyl]piperidine derivative (1.0 eq.) in anhydrous DCM.
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Scavenger Addition: Slowly add pyrrolidine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Pd(0) catalysts can be sensitive to oxidation, so maintaining an inert atmosphere ensures catalyst longevity and activity.[9]
-
Anhydrous Solvent: While not always strictly necessary, the use of an anhydrous solvent minimizes potential side reactions.
-
Pyrrolidine as Scavenger: Pyrrolidine is a highly effective nucleophile for trapping the π-allyl intermediate. However, its basicity and nucleophilicity also pose a risk of reacting with the product piperidine. Careful control of stoichiometry is key.
Protocol 2: Deprotection using Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane
This method is particularly advantageous for substrates that are sensitive to basic conditions or where N-allylation is a significant concern.[10]
Materials:
-
4-[(Allyloxy)methyl]piperidine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: Set up a reaction vessel under a nitrogen or argon atmosphere.
-
Dissolution: Dissolve the 4-[(allyloxy)methyl]piperidine derivative (1.0 eq.) in anhydrous DCM.
-
Catalyst and Scavenger Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) followed by the dropwise addition of phenylsilane (20 eq.).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Phenylsilane as Scavenger: Phenylsilane acts as a hydride source to reduce the π-allylpalladium complex, generating propene as a volatile byproduct and regenerating the Pd(0) catalyst. This avoids the introduction of a strong nucleophile that could lead to N-allylation.
-
Excess Phenylsilane: A large excess of phenylsilane is often used to ensure the reaction goes to completion in a timely manner.
Workflow for Deprotection and Analysis
Caption: Figure 2: General workflow for the deprotection and analysis.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the palladium catalyst can be added. Catalyst degradation is a common issue.
-
N-Allylation Side Product: This is more likely when using amine-based scavengers. Switching to a non-nucleophilic scavenger like phenylsilane or a hindered amine can mitigate this. Alternatively, if the piperidine nitrogen is protected with a group like Boc, this side reaction is prevented.
-
Difficulty in Purification: The byproducts from the scavenger and the palladium catalyst can sometimes complicate purification. A thorough aqueous work-up can help remove some of these impurities before chromatography.
-
Monitoring by NMR: The disappearance of the characteristic allyl proton signals in the ¹H NMR spectrum (typically between 5-6 ppm for the vinyl protons and around 4 ppm for the allylic protons) is a clear indicator of reaction progress.[12][13] High-resolution magic angle spinning (HR MAS) NMR can be particularly useful for monitoring reactions on a solid support.[12]
Conclusion
The deprotection of the allyloxy group in 4-[(allyloxy)methyl]piperidine derivatives is a critical transformation that can be achieved efficiently using palladium-catalyzed methods. A thorough understanding of the reaction mechanism, careful selection of the catalyst and allyl scavenger, and diligent reaction monitoring are paramount to success. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate this chemical step with confidence and precision, ultimately accelerating their research and development endeavors.
References
- Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience, 1999.
- U.S. Patent No. 4,788,282. "Deprotection of allylic esters and ethers.
- French Patent No. 2,583,038. "PROCEDE DE DEPROTECTION D'ESTERS ET D'ETHERS ALLYLIQUES.
-
Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry, vol. 68, no. 3, 2003, pp. 1146-1149, [Link].
-
Reddit discussion on "Allyl ether deprotection." r/chemistry, [Link].
-
"Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage, [Link].
-
Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." Organic Chemistry Portal, [Link].
-
"Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters." AAPPTec, Technical Support Information Bulletin 1144, [Link].
-
Honda, M., et al. "Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst." The Journal of Organic Chemistry, vol. 62, no. 23, 1997, pp. 7852-7855, [Link].
-
Kaki, A. A., et al. "Nitrogen Protecting Groups: Recent Developments and New Applications." ResearchGate, 2017, [Link].
-
Duchêne, T., et al. "Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis." Journal of Peptide Science, vol. 16, no. 12, 2010, pp. 679-86, [Link].
-
"Mechanism of allyl deprotection through catalytic palladium π-allyl..." ResearchGate, [Link].
- Chinese Patent No. 104628625. "Synthesis method of N-boc-4-hydroxypiperidine.
-
"Theoretical Synthesis of 4-Piperidone/Piperidine." Sciencemadness Discussion Board, [Link].
-
Honda, M., et al. "Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst." The Journal of Organic Chemistry, vol. 62, no. 23, 1997, pp. 7852-7855, [Link].
-
"Piperidine Synthesis." DTIC, [Link].
-
El-Sayed, N. N. E., et al. "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Medicinal Chemistry, vol. 12, no. 8, 2021, pp. 1251-1278, [Link].
-
"Tetrakis(triphenylphosphine) palladium (0)." Ascensus Specialties, [Link].
-
"Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid." ResearchGate, [Link].
-
"Quantifying the formation of stereoisomers by benchtop NMR spectroscopy." Magritek, [Link].
-
"Protecting Groups in Organix Synthesis." UT Southwestern, [Link].
-
"A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles." Preprints.org, 2022, [Link].
- European Patent No. 0676236. "Process for removal of allyl group or allyloxycarbonyl group.
-
"Cleavage Of Ethers With Acid." Master Organic Chemistry, [Link].
-
"NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties." Semantic Scholar, [Link].
-
"Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers." Journal of the Chemical Society, Perkin Transactions 1, 1997, pp. 3049-3054, [Link].
-
Friedrich-Bochnitschek, S., et al. "Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides." The Journal of Organic Chemistry, vol. 54, no. 3, 1989, pp. 751-756, [Link].
-
"Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets." YouTube, [Link].
-
"SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY." White Rose eTheses Online, [Link].
-
"Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage." PubMed, [Link].
-
"A comprehensive review on the role of nitrogen containing heterocycles in overcoming ABC transporter mediated multidrug resistance in cancer." PubMed, [Link].
-
"Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Georgia State University, [Link].
-
"Protecting Groups." University of California, Irvine, [Link].
-
"Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition." RSC Advances, vol. 12, no. 42, 2022, pp. 27315-27337, [Link].
Sources
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. A comprehensive review on the role of nitrogen containing heterocycles in overcoming ABC transporter mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 8. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of the Allyloxy Group
Welcome to the technical support center for the allyloxy group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile protecting group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the nuances of working with allyloxy-protected compounds.
Part 1: The Allyloxy Group - A Practical Overview
The allyloxy group (often abbreviated as OAl or OAll) is a widely utilized protecting group for alcohols and phenols in multi-step organic synthesis. Its popularity stems from its general robustness under a variety of reaction conditions, particularly towards many acidic and basic reagents, which allows for its use in orthogonal protecting group strategies.[1] This means it can remain intact while other protecting groups are removed, offering valuable selectivity in the synthesis of complex molecules like peptides and oligosaccharides.[2][1]
However, the stability of the allyloxy group is not absolute. A thorough understanding of its reactivity is crucial to prevent unintended cleavage or side reactions. This guide will provide you with the necessary information to confidently use the allyloxy group in your synthetic endeavors.
Part 2: Troubleshooting Guide: Unexpected Reactivity of the Allyloxy Group
Encountering unexpected cleavage or modification of your allyloxy group can be a significant setback in a synthetic sequence. This troubleshooting guide is designed to help you diagnose the potential cause of such issues and provide actionable solutions.
Decision-Making Flowchart for Troubleshooting
The following flowchart provides a visual guide to diagnosing and resolving common issues related to the stability of the allyloxy group.
Caption: Troubleshooting flowchart for unexpected allyloxy group reactions.
Part 3: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of the allyloxy group in a convenient question-and-answer format.
Q1: How stable is the allyloxy group to common acidic reagents?
The stability of the allyloxy group in acidic conditions is highly dependent on the nature of the acid and the reaction conditions. Generally, it is stable to weak acids. However, strong Brønsted acids and Lewis acids can cause cleavage.[3][4][5]
| Reagent/Condition | Stability | Mechanism of Cleavage |
| Weak Acids (e.g., Acetic Acid, TFA in Fmoc deprotection) | Generally Stable | - |
| Strong Brønsted Acids (e.g., HBr, HI) | Labile | Protonation of the ether oxygen followed by SN1 or SN2 attack by the halide.[3][4][5] |
| Strong Protic Acids with non-nucleophilic counterions (e.g., H2SO4) | Can be Labile | Protonation followed by elimination (E1) if a stable carbocation can be formed.[5][6] |
| Lewis Acids (e.g., BBr3, AlCl3) | Labile | Coordination of the Lewis acid to the ether oxygen, activating the C-O bond for cleavage.[3][7] |
Q2: How stable is the allyloxy group to common basic reagents?
The allyloxy group is generally considered stable under most basic conditions, which is a key feature for its use in orthogonal synthesis, for instance, in conjunction with the base-labile Fmoc group in peptide synthesis.[2][8] However, certain strong bases can induce an isomerization reaction.
| Reagent/Condition | Stability | Mechanism of Potential Reaction |
| Aqueous Bases (e.g., NaOH, KOH, LiOH) | Generally Stable | - |
| Amine Bases (e.g., Piperidine for Fmoc deprotection) | Stable | - |
| Carbonate Bases (e.g., K2CO3, Cs2CO3) | Generally Stable | - |
| Strong, Non-nucleophilic Bases (e.g., KOtBu, NaH) | Potentially Labile | Isomerization of the allyl ether to the thermodynamically more stable (Z)-propenyl ether. This enol ether is very acid-labile and can be cleaved upon acidic workup.[9] |
Q3: What are the standard conditions for the deprotection of an allyloxy group?
The most common and mildest methods for cleaving an allyloxy group involve transition metal catalysis, which specifically targets the allyl group's double bond.
-
Palladium-Catalyzed Deprotection: This is the most widely used method. A palladium(0) catalyst, such as Pd(PPh3)4, is used in the presence of a nucleophilic scavenger (e.g., morpholine, dimedone, or a silane).[9][10] The reaction proceeds under neutral and mild conditions.
-
Nickel-Catalyzed Deprotection: A combination of a Nickel-H precatalyst and a Brønsted acid can effect deallylation. This involves a nickel-catalyzed double-bond migration followed by acid-induced hydrolysis.[9]
-
Rhodium and Ruthenium Catalysis: Other transition metals can also be employed for this transformation.
Q4: Can the allyloxy group be cleaved selectively in the presence of other protecting groups?
Yes, the selective cleavage of the allyloxy group is a cornerstone of its utility. This is known as orthogonal protection.[1]
-
Orthogonality with Acid-Labile Groups: The allyloxy group is stable to the acidic conditions used to remove groups like Boc, trityl (Trt), and t-butyl (tBu) ethers/esters.[2]
-
Orthogonality with Base-Labile Groups: It is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection in peptide synthesis.[2][8]
-
Orthogonality with Hydrogenolysis-Labile Groups: It is stable to the conditions used to remove benzyl (Bn) or benzyloxycarbonyl (Cbz) groups (H2, Pd/C), provided no other reagents that can reduce the allyl double bond are present.
Q5: What are the common side reactions observed with allyloxy groups?
-
Isomerization: As mentioned, strong bases can cause isomerization to the propenyl ether.
-
Reduction: If catalytic hydrogenation is performed in the presence of an allyloxy group, the double bond can be reduced to a propyloxy group, which is much more difficult to cleave.
-
Oxidation: Strong oxidizing agents can cleave the double bond.
Q6: How can I monitor the stability of my allyloxy-protected compound during a reaction?
Standard analytical techniques can be used to monitor the integrity of the allyloxy group:
-
Thin Layer Chromatography (TLC): A change in the Rf value or the appearance of a new spot can indicate cleavage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method to detect the mass of the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signals of the allyl group (typically in the 4.5-6.0 ppm region in 1H NMR) is a clear indication of its removal or modification.
Part 4: Experimental Protocol - Palladium-Catalyzed Deprotection of an Allyl Ether
This protocol provides a general procedure for the deprotection of an allyloxy group using a palladium catalyst.
Materials:
-
Allyl-protected compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Nucleophilic scavenger (e.g., morpholine)
-
Anhydrous, degassed solvent (e.g., THF, DCM, or a mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Dissolve the allyl-protected compound in the anhydrous, degassed solvent in a flask equipped with a magnetic stir bar under an inert atmosphere.
-
Addition of Scavenger: Add the nucleophilic scavenger (typically 5-10 equivalents) to the solution.
-
Addition of Catalyst: Add the palladium catalyst (typically 0.05-0.1 equivalents) to the reaction mixture. The mixture may change color (e.g., to yellow or orange).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography to remove the catalyst, scavenger, and byproducts to yield the deprotected alcohol.
Workflow for Palladium-Catalyzed Deprotection
Caption: Step-by-step workflow for the deprotection of an allyl ether.
References
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Lauer, G., & Fields, G. B. (1992). Allyl side chain protection in peptide synthesis. Google Patents.
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. Retrieved from [Link]
-
Kramer, K., & Lilly, C. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Allyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids. YouTube. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Metal- catalysed cleavage of allyl esters. Wordpress. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984–4993. [Link]
-
Loffet, A., & Zhang, H. X. (1993). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 42(4), 344–351. [Link]
-
Hey, H., & Heuser, H. (1973). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry, 38(19), 3467–3468. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselective Alkylation of Hydroxymethylpiperidine
Welcome to the technical support center for navigating the complexities of N-alkylation versus O-alkylation in hydroxymethylpiperidine and related amino alcohol reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Controlling the regioselectivity of alkylation in molecules with multiple nucleophilic centers, such as the nitrogen and oxygen in hydroxymethylpiperidine, is a classic synthetic challenge.[1][2] The outcome of these reactions is highly dependent on a nuanced interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent. This guide will provide both the theoretical framework and practical protocols to help you direct the alkylation to your desired position.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of hydroxymethylpiperidine and offers targeted solutions.
Issue 1: My reaction is producing a mixture of N- and O-alkylated products. How can I favor N-alkylation?
This is a frequent challenge stemming from the comparable nucleophilicity of the secondary amine and the primary alcohol. To favor N-alkylation, you need to manipulate the reaction conditions to enhance the reactivity of the nitrogen atom over the oxygen atom.
Underlying Principles:
-
Nucleophilicity: Generally, the secondary amine in piperidine is more nucleophilic than the primary hydroxyl group.[3] However, upon deprotonation, the resulting alkoxide is a potent nucleophile.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. According to the HSAB principle, soft nucleophiles react more readily with soft electrophiles, while hard nucleophiles prefer hard electrophiles.[4][5][6] Alkyl halides are considered soft electrophiles.
Solutions:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base that is strong enough to deprotonate the amine but not so strong that it extensively deprotonates the alcohol. Bases like potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are often effective.[7] Stronger bases like sodium hydride (NaH) will readily form the alkoxide, leading to a higher proportion of the O-alkylated product.[7][8]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for N-alkylation.[7][8] These solvents solvate the cation of the base, leaving the anion more reactive, but do not participate in hydrogen bonding, which can shield the amine's nucleophilicity.
-
Alkylating Agent: Use an alkylating agent with a "soft" leaving group, such as an iodide or bromide.[3] Alkyl iodides are particularly effective for promoting N-alkylation.
-
Temperature Control: Lower reaction temperatures generally favor N-alkylation. Running the reaction at room temperature or even 0 °C can significantly improve selectivity.[2]
Issue 2: The reaction is sluggish and gives low yields of the N-alkylated product.
Low reactivity can be a significant hurdle, especially when trying to maintain selectivity.
Potential Causes and Solutions:
-
Insufficient Base: Ensure at least one equivalent of a suitable base is used to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[7]
-
Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow. Consider a different solvent or a co-solvent system to improve solubility.
-
Steric Hindrance: If either the hydroxymethylpiperidine derivative or the alkylating agent is sterically bulky, the reaction rate will be slower. In such cases, you may need to increase the reaction temperature, but be mindful that this can negatively impact selectivity.
Issue 3: I am observing the formation of a quaternary ammonium salt.
Over-alkylation can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine.
Solutions:
-
Control Stoichiometry: Use a slight excess of the hydroxymethylpiperidine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[7] This keeps the concentration of the alkylating agent low at any given time, minimizing the chance of a second alkylation.
Issue 4: How can I achieve selective O-alkylation?
While often the undesired byproduct, there are instances where selective O-alkylation is the goal.
Strategies for O-Alkylation:
-
Strong Base: Use a strong base like sodium hydride (NaH) to fully deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.[8]
-
"Hard" Alkylating Agents: Employ alkylating agents with "hard" leaving groups, such as tosylates or sulfates (e.g., dimethyl sulfate).[3]
-
Protecting Groups: The most reliable method for exclusive O-alkylation is to protect the nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[9][10] After O-alkylation, the protecting group can be removed.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N- vs. O-alkylation?
The regioselectivity of the alkylation of hydroxymethylpiperidine is primarily governed by the relative nucleophilicity of the nitrogen and oxygen atoms under the specific reaction conditions. Key influencing factors include:
-
Basicity and Nucleophilicity: The piperidine nitrogen is generally more basic and nucleophilic than the hydroxyl oxygen. However, deprotonation of the alcohol creates a highly nucleophilic alkoxide.
-
Hard and Soft Acid-Base (HSAB) Theory: As mentioned earlier, the softer nitrogen atom preferentially reacts with softer electrophiles (like alkyl iodides), while the harder oxygen atom (especially as an alkoxide) reacts more readily with harder electrophiles (like alkyl sulfates).[3][4][5]
-
Steric Effects: The steric environment around the nitrogen and oxygen atoms can influence the accessibility of the alkylating agent.
Q2: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophiles.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for N-alkylation. They effectively solvate cations but poorly solvate anions, leaving the nucleophile more reactive.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amine, reducing its nucleophilicity and potentially favoring O-alkylation, especially if a strong base is used to form the alkoxide.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower due to poor solubility of the reactants.
Q3: What is the role of temperature in controlling selectivity?
Temperature affects the reaction rate and can influence the product distribution. Generally, lower temperatures favor the kinetically controlled product, which is often the N-alkylated product due to the higher intrinsic nucleophilicity of the amine. Higher temperatures can lead to the thermodynamically controlled product or a mixture of products as the energy barrier for both N- and O-alkylation is more easily overcome.[2]
Q4: Are there alternative methods for selective N-alkylation?
Yes, several alternative strategies can provide high selectivity for N-alkylation:
-
Reductive Amination: This two-step, one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method is highly selective for N-alkylation.
-
Protecting Group Strategy: As mentioned in the troubleshooting section, protecting the hydroxyl group (e.g., as a silyl ether) allows for unambiguous N-alkylation. The protecting group is then removed in a subsequent step.
-
Catalytic Methods: Recent advancements have led to catalytic methods for the N-alkylation of amines using alcohols as the alkylating agents, often employing ruthenium or iridium catalysts.[11][12] These "borrowing hydrogen" or "hydrogen autotransfer" methods are highly atom-economical and environmentally friendly.[11]
Q5: Which analytical techniques are best for distinguishing between N- and O-alkylated isomers?
Unambiguous characterization of the product is crucial.[1][2] A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the protons on the carbon attached to the nitrogen or oxygen will be different. For example, the protons of an N-CH2-R group will have a different chemical shift compared to an O-CH2-R group.
-
¹³C NMR: The chemical shift of the carbon atom bonded to the nitrogen or oxygen will also be distinct.
-
2D NMR (HSQC, HMBC): These techniques are invaluable for definitively assigning the structure by correlating proton and carbon signals and showing long-range couplings.[1]
-
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns can sometimes be used for differentiation.
-
Infrared (IR) Spectroscopy: The presence or absence of a broad O-H stretch (around 3300 cm⁻¹) and an N-H stretch (around 3300-3500 cm⁻¹, often sharper) can help distinguish the products from the starting material and from each other.
Data Summary and Protocols
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Selectivity (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Predominant Product |
| 1 | K2CO3 | DMF | 25 | Benzyl Bromide | N-Alkylation |
| 2 | NaH | THF | 0 to 25 | Benzyl Bromide | O-Alkylation[8] |
| 3 | DIPEA | MeCN | 25 | Ethyl Iodide | N-Alkylation |
| 4 | Cs2CO3 | Dioxane | 80 | Propyl Tosylate | Mixture |
| 5 | None | Ethanol | Reflux | Bromoethane | N-Alkylation (slow) |
Experimental Protocol: Selective N-Alkylation of 4-Hydroxymethylpiperidine with Benzyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxymethylpiperidine (1.0 eq.).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to dissolve the starting material, followed by the addition of powdered anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Cool the stirring suspension to 0 °C in an ice bath. Slowly add benzyl bromide (1.1 eq.) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Decision-Making Workflow for Alkylation Strategy
Caption: Workflow for selecting an appropriate alkylation strategy.
Key Factors Influencing Regioselectivity
Caption: Factors influencing N- vs. O-alkylation selectivity.
References
-
Chen, J. et al. (2009). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][13]naphthyridin-5(6H)-one. Molecules, 14(7), 2449-2459. Available at: [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Bie, J. et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701491. Available at: [Link]
-
Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
LaPlante, S. R. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]
-
LaPlante, S. R. et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
- Ho, T. L. (1975). Hard and soft acids and bases principle in organic chemistry. Chemical Reviews, 75(1), 1-20.
-
Chemistry LibreTexts. (2021). Hard and Soft Acids and Bases. Available at: [Link]
-
Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]
-
Barba, V. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35081-35086. Available at: [Link]
-
Various Authors. (2005). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. ResearchGate. Available at: [Link]
-
Zhang, W. et al. (2018). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 83(17), 10073-10081. Available at: [Link]
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HSAB theory - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Catalyst Residue Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting the removal of palladium catalyst residues. Palladium-catalyzed reactions, especially for forming C-C and C-N bonds, are cornerstones of modern organic synthesis. However, eliminating residual palladium from the final active pharmaceutical ingredient (API) or advanced intermediate is a critical and often challenging step.[1][2][3] Incomplete removal not only compromises the stability and safety of the final product but also fails to meet strict regulatory guidelines set by bodies like the International Council for Harmonisation (ICH).[4][5][6]
This guide provides a framework for understanding, selecting, and troubleshooting palladium removal techniques, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical? A1: There are three primary drivers for palladium removal:
-
Regulatory Compliance: Health authorities like the EMA and FDA enforce stringent limits on elemental impurities in drug products, as outlined in the ICH Q3D guidelines.[4] For orally administered drugs, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of ≤10 ppm in the API.[6][7]
-
Product Stability and Safety: Residual palladium can act as an unwanted catalyst, potentially causing decomposition or the formation of new impurities over time, thereby affecting the drug's stability and safety profile.[8]
-
Downstream Process Integrity: Palladium residues can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions and lower yields.[8]
Q2: What are the most common methods for removing palladium? A2: The primary strategies can be categorized as follows:
-
Adsorption: This is the most widely used technique, employing solid-supported "scavengers" that bind palladium, which is then removed by simple filtration. Common adsorbents include functionalized silica, activated carbon, and specialized resins.[1][4][9]
-
Crystallization: Purifying the product through crystallization can be effective if the palladium impurities remain in the mother liquor. However, this method is not always reliable, as palladium complexes can sometimes co-crystallize with the product.[1][4][9]
-
Extraction: Liquid-liquid extraction can partition palladium species into an aqueous phase, often with the help of a chelating agent. This is highly dependent on the specific properties of the product and the palladium complex.[1][9][10]
-
Chromatography: While column chromatography is a standard purification technique, it is often insufficient on its own for reducing palladium to the required low-ppm levels.[2][3]
Q3: How do I choose the best palladium removal method? A3: The optimal choice is highly system-dependent and is influenced by several factors: the nature of your product (solubility, functional groups), the solvent system, the cost, and, most importantly, the speciation of the residual palladium (e.g., Pd(0) vs. Pd(II), ligand association).[1][11] A screening approach, where multiple scavengers and conditions are tested on a small scale, is highly recommended to identify the most effective method quickly.[4][8]
Q4: What are "metal scavengers" and how do they work? A4: Metal scavengers are solid materials, typically silica or polymer-based, functionalized with ligands that have a high affinity for palladium.[9] The mechanism is based on chemisorption. Sulfur-based functionalities, such as thiols and thioureas, are particularly effective due to the high affinity of sulfur for soft metals like palladium.[1][12] When the reaction mixture is treated with the scavenger, palladium binds strongly to the functional groups, and the solid scavenger-palladium complex is then easily removed by filtration.[9][13]
Troubleshooting Guide
This section addresses common problems encountered during palladium removal and provides actionable solutions based on scientific principles.
Issue 1: High Palladium Content Persists After Initial Purification
You've performed a standard workup, perhaps including column chromatography or crystallization, but ICP-MS analysis shows palladium levels are still unacceptably high (>100 ppm).
-
Underlying Cause: This often indicates that the palladium is not present as a simple, easily removed species. It may be strongly chelated to your product, especially if the molecule contains nitrogen or sulfur heteroatoms.[9] Alternatively, the palladium species might be highly soluble and co-elute with your product during chromatography.[2][3] The palladium speciation at the end of the reaction (e.g., Pd(0) nanoparticles vs. soluble Pd(II) complexes) dramatically affects its behavior.[1][11]
-
Troubleshooting Steps & Solutions:
-
Introduce a High-Affinity Scavenger: This is the most robust solution. Thiol- or trimercaptotriazine (TMT)-functionalized silica scavengers are excellent starting points due to their strong binding affinity for palladium.[1][9][12]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on kinetics. Experiment with temperature (40-60 °C often improves rates), treatment time (1-18 hours), and the amount of scavenger used.[9]
-
Consider a Pre-treatment Step: Sometimes, converting the palladium into a single, more readily scavenged form can be effective. For example, a mild oxidant could convert Pd(0) to Pd(II), which may be more effectively captured by certain scavengers.[9]
-
Issue 2: Significant Product Loss During Palladium Removal
You've successfully lowered palladium levels, but the yield of your purified product has dropped significantly.
-
Underlying Cause: This is a classic problem of poor selectivity. The adsorbent is binding your product in addition to the palladium. Activated carbon is particularly known for this issue due to its high surface area and non-specific nature, leading to product loss.[4][9] Co-precipitation of the product with the scavenger can also occur.
-
Troubleshooting Steps & Solutions:
-
Switch to a More Selective Scavenger: Modern, functionalized silica scavengers are designed for high selectivity. Their surfaces can be "end-capped" to be non-acidic and unreactive, minimizing interaction with the desired product.[1] Screen a panel of scavengers to find one with high affinity for palladium but low affinity for your compound.
-
Optimize the Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. Overusing the scavenger increases the risk of non-specific binding and product loss.
-
Change the Solvent: A solvent in which your product is highly soluble can minimize its adsorption onto the scavenger surface.[9]
-
Wash Thoroughly: After filtering off the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.[9] Be aware that excessive washing can sometimes leach a small amount of palladium back into the solution.[1][14]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
The same purification protocol gives excellent results for one batch but fails on the next, showing high variability.
-
Underlying Cause: The most likely culprit is inconsistent palladium speciation at the end of the reaction. Minor variations in reaction time, temperature, or reagent stoichiometry can alter the final state of the palladium (e.g., the ratio of Pd(0) to Pd(II) or the nature of its ligands), which in turn affects the efficiency of a given removal method.[1][11]
-
Troubleshooting Steps & Solutions:
-
Standardize the Reaction Work-up: Before scavenging, ensure the work-up procedure is highly consistent. This helps to normalize the state of the crude product mixture.[9]
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, TMT-based scavengers are often cited for their versatility.[9]
-
Implement a Scavenging Protocol Post-Purification: A final "polishing" step using a scavenger after chromatography or crystallization can buffer against upstream variability and consistently deliver low-palladium material. Studies have shown that chromatography alone is often insufficient, and a subsequent scavenging step is required for reliable removal.[2][3]
-
Method Selection and Optimization
Choosing the right strategy from the outset can save significant time and resources. The decision process should be logical and based on the properties of your system.
Decision Workflow for Palladium Removal
This diagram outlines a logical path for selecting an appropriate purification strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For... |
| Functionalized Scavengers | High selectivity, high efficiency, simple filtration removal, broad applicability.[1][4][12] | Higher initial cost compared to carbon, requires screening and optimization.[4] | Removing low to moderate levels of palladium from soluble products, especially as a final polishing step. |
| Activated Carbon | Low cost, readily available, effective for some Pd species.[1] | Poor selectivity (can adsorb product, leading to yield loss), lower efficiency than specialized scavengers.[4][9] | Crude purifications where some product loss is acceptable or when cost is the primary driver. |
| Crystallization | Potentially simple, scalable, and can deliver very high purity product in one step. | Not universally effective; palladium can co-crystallize with the product, inconsistent results.[1][4][9] | Products that crystallize readily and have significantly different solubility profiles from the palladium impurities. |
| Aqueous Extraction | Can remove palladium and other water-soluble impurities simultaneously. | Often requires a chelating agent (e.g., N-acetylcysteine), can be labor-intensive, may form emulsions.[1][7] | Situations where the product is highly soluble in an organic solvent that is immiscible with water. |
Detailed Experimental Protocols
These protocols provide a starting point for laboratory implementation. Always perform a small-scale trial before applying to your entire batch.
Protocol 1: General Procedure for Batch Scavenging with Functionalized Silica
This protocol is a robust starting point for using scavengers like SiliaMetS® Thiol or QuadraSil® MP.
Caption: Experimental workflow for batch scavenging.
Methodology:
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to make an approximately 10-20% w/v solution.[9]
-
Scavenger Addition: Add the functionalized silica scavenger (e.g., Si-Thiol, Si-TMT). A good starting point is 5-10 equivalents relative to the initial palladium content. If the Pd content is unknown, start with 10-20 wt% of the scavenger relative to the crude product mass.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[9] The optimal time and temperature should be determined experimentally. Progress can sometimes be monitored by the loss of color from the solution or the scavenger turning dark.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm it meets the required specification.[3][9]
Protocol 2: Screening Protocol to Identify the Optimal Scavenger
To avoid committing a large batch of material to a suboptimal method, a parallel screen is invaluable.
Methodology:
-
Prepare Stock Solution: Create a stock solution of your crude product in a chosen solvent.
-
Aliquot: In separate vials, place equal small amounts of the stock solution.
-
Add Scavengers: To each vial, add a different scavenger (e.g., Si-Thiol, Si-TMT, Si-Amine, Activated Carbon). Keep the scavenger-to-product mass ratio consistent across all vials. Include a control vial with no scavenger.
-
Agitate: Stir or shake all vials under identical conditions (e.g., 4 hours at 50 °C).
-
Sample and Analyze: Take a sample from the supernatant of each vial, filter, and dilute for ICP-MS analysis.
-
Evaluate: Compare the final palladium concentration and product recovery (can be estimated by HPLC or UPLC) for each scavenger to identify the most effective and selective option.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry, RSC Publishing. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC, NIH. [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
- Method of removing palladium.
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spinchem.com [spinchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sopachem.com [sopachem.com]
Validation & Comparative
A Comparative Benchmarking of 4-[(Allyloxy)methyl]piperidine Against Key Heterocyclic Synthons in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties and provide versatile vectors for molecular elaboration.[1] Among the diverse array of piperidine-based building blocks, 4-[(Allyloxy)methyl]piperidine has emerged as a particularly strategic synthon. This guide provides an in-depth comparative analysis of 4-[(Allyloxy)methyl]piperidine against other widely used synthons, namely N-Boc-4-(hydroxymethyl)piperidine and N-Cbz-4-(hydroxymethyl)piperidine. We will dissect their respective strengths and weaknesses in terms of synthetic accessibility, functional group compatibility, and strategic application, supported by experimental protocols and data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights required for informed synthon selection in complex synthetic campaigns.
Introduction: The Strategic Value of the Piperidine Moiety
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals.[2] Its prevalence is not coincidental; this saturated heterocycle often confers a range of benefits to a drug candidate, including:
-
Improved Solubility and Reduced Lipophilicity: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, enhancing aqueous solubility.
-
Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation.[1]
-
Three-Dimensionality: Moving away from "flatland," the chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3]
4-[(Allyloxy)methyl]piperidine distinguishes itself by presenting two key strategic elements on this valuable scaffold: a free secondary amine for primary coupling reactions and an allyl-protected hydroxymethyl group at the 4-position, which serves as a versatile handle for late-stage functionalization.
The Contenders: A Trio of Workhorse Synthons
For a meaningful comparison, we have selected two of the most common alternative synthons that provide a 4-(hydroxymethyl)piperidine core. The primary difference lies in the choice of the nitrogen protecting group, a critical decision that dictates the synthetic route.
-
Synthon A: 4-[(Allyloxy)methyl]piperidine: Features a free piperidine nitrogen and an allyl-protected primary alcohol. This configuration is ideal for initial reactions at the nitrogen, followed by deprotection and subsequent modification at the C4-methyl position.
-
Synthon B: N-Boc-4-(hydroxymethyl)piperidine: Employs the acid-labile tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen.[4] This allows for initial functionalization of the hydroxyl group, followed by Boc deprotection to reveal the nitrogen for further coupling.
-
Synthon C: N-Cbz-4-(hydroxymethyl)piperidine: Utilizes the hydrogenolysis-labile carboxybenzyl (Cbz) group for nitrogen protection.[5] Similar to the Boc-protected variant, it directs the initial reaction towards the hydroxyl group.
Below is a visualization of the synthons under comparison.
Caption: Chemical structures of the compared synthons.
Comparative Analysis: Head-to-Head Benchmarking
The choice of synthon is fundamentally a strategic decision guided by the overall synthetic plan. The concept of "orthogonal protection," where one protecting group can be removed selectively without affecting another, is paramount.[6][7]
Synthetic Accessibility and Cost
All three synthons are commercially available from various suppliers.
-
4-[(Allyloxy)methyl]piperidine is typically synthesized from 4-(hydroxymethyl)piperidine via Williamson ether synthesis.[8]
-
N-Boc-4-(hydroxymethyl)piperidine is readily prepared by treating 4-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).[9]
-
N-Cbz-4-(hydroxymethyl)piperidine is synthesized using benzyl chloroformate (Cbz-Cl).
In general, the N-protected variants (B and C) are often more readily available and cost-effective starting materials for multi-step syntheses.
Reactivity and Orthogonality: A Strategic Dissection
This is where the key differences become apparent. The choice of synthon dictates the order of operations and the types of chemistry that can be employed.
Scenario 1: Initial Modification at the Piperidine Nitrogen
If the synthetic route demands initial N-alkylation or N-acylation, Synthon A (4-[(Allyloxy)methyl]piperidine) is the unequivocal choice. The free secondary amine is readily available for a wide range of coupling reactions. The allyl ether at the C4 position is stable to most conditions used for N-functionalization, such as reductive amination, amide coupling, and urea formation.
Scenario 2: Initial Modification at the C4-Hydroxymethyl Group
For routes requiring initial modification of the hydroxyl group (e.g., etherification, esterification, or oxidation), Synthon B (N-Boc) or Synthon C (N-Cbz) are necessary. The protected nitrogen prevents unwanted side reactions. The choice between Boc and Cbz then depends on the downstream reaction conditions.
-
The Boc Advantage (Synthon B): The Boc group is exceptionally useful due to its stability to a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions).[4] It is cleanly removed with strong acids like trifluoroacetic acid (TFA).[10] This makes it highly orthogonal to the Cbz and allyl groups.
-
The Cbz Advantage (Synthon C): The Cbz group is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11] This provides an orthogonal deprotection strategy relative to the acid-labile Boc group and the palladium-catalyzed deallylation.
The following diagram illustrates the orthogonal deprotection strategies.
Caption: Orthogonal deprotection strategies for common protecting groups.
The Allyl Group: A Unique Tool for Late-Stage Diversification
The allyl ether of Synthon A offers a distinct advantage: it can be removed under very mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[12][13] This deprotection is compatible with a vast array of functional groups, including esters, amides, and many other protecting groups that are sensitive to acid or hydrogenation. This makes it an exceptional tool for late-stage functionalization in the synthesis of complex molecules or for building chemical libraries.
Data Summary Table
| Feature | 4-[(Allyloxy)methyl]piperidine (A) | N-Boc-4-(hydroxymethyl)piperidine (B) | N-Cbz-4-(hydroxymethyl)piperidine (C) |
| Primary Reactive Site | Piperidine Nitrogen (NH) | Hydroxyl Group (-OH) | Hydroxyl Group (-OH) |
| Protecting Group | Allyl (on Oxygen) | Boc (on Nitrogen) | Cbz (on Nitrogen) |
| Deprotection Conditions | Pd(0) catalyst, scavenger (mild, neutral)[13] | Strong Acid (e.g., TFA)[10] | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | Orthogonal to acid- and base-labile groups, and hydrogenolysis. | Orthogonal to base-stable and hydrogenolysis-labile groups. | Orthogonal to acid- and base-labile groups. |
| Key Advantage | Ideal for initial N-functionalization and late-stage C4-OH deprotection. | Robust N-protection, stable to many reagents. | Stable to acid, provides alternative to Boc deprotection. |
| Potential Limitation | Requires protection if hydroxyl reactivity is needed first. | Sensitive to strong acids. | Incompatible with reducible groups (e.g., alkynes, nitro groups). |
Experimental Protocols: A Practical Demonstration
To illustrate the practical application and causality behind experimental choices, we provide protocols for two key transformations: N-alkylation of Synthon A and O-alkylation of Synthon B.
Protocol 1: Reductive Amination of 4-[(Allyloxy)methyl]piperidine (Synthon A)
This protocol demonstrates the direct use of the free secondary amine. Reductive amination is a robust and widely used method for forming C-N bonds.
Objective: To synthesize 1-Benzyl-4-[(allyloxy)methyl]piperidine.
Methodology:
-
To a solution of 4-[(allyloxy)methyl]piperidine (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the aldehyde. It is less basic than other hydrides, minimizing side reactions.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
-
Protocol 2: Palladium-Catalyzed Deallylation of a Protected Intermediate
This protocol showcases the selective removal of the allyl ether, unmasking the hydroxyl group for further functionalization.
Objective: To deprotect an O-allyl group in the presence of other sensitive functionalities.
Methodology:
-
Dissolve the allyl-protected substrate (1.0 eq) in a degassed solvent such as THF or DCM.
-
Causality: Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Add a scavenger, such as dimedone or morpholine (3-5 eq).
-
Causality: The scavenger is required to trap the allyl cation generated during the catalytic cycle, driving the reaction to completion.
-
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq), under an inert atmosphere (N₂ or Ar).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.
-
Self-Validation: Successful deprotection is confirmed by the disappearance of allyl proton signals (typically δ 5-6 ppm and δ 4 ppm) and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.
-
Conclusion and Strategic Recommendations
The selection of a 4-substituted piperidine synthon is a critical decision that profoundly impacts the efficiency and success of a synthetic route.
-
Choose 4-[(Allyloxy)methyl]piperidine (Synthon A) when the synthetic strategy involves early-stage modification of the piperidine nitrogen, followed by late-stage, mild deprotection of the C4-hydroxymethyl group. Its orthogonality makes it invaluable for complex targets with sensitive functional groups.
-
Choose N-Boc-4-(hydroxymethyl)piperidine (Synthon B) for its robustness and versatility. It is the go-to synthon when initial chemistry is focused on the hydroxyl group and subsequent N-deprotection can be achieved under acidic conditions.
-
Choose N-Cbz-4-(hydroxymethyl)piperidine (Synthon C) when an alternative to acid-labile protection is required, particularly if the molecule contains other acid-sensitive groups but is stable to hydrogenation.
By understanding the distinct reactivity profiles and orthogonal relationships of these powerful synthons, medicinal chemists can design more elegant, efficient, and robust synthetic pathways to accelerate the discovery and development of novel therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][14]
-
Gnanasekaran, R., & Perumal, S. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][3]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link][12]
-
Dudek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][1]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][6]
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Journal of Organic Chemistry, 68(3), 1146-1149. [Link][13]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link][7]
-
Patents Google. (n.d.). JPH0794438B2 - Process for producing 4-allyloxy-2,2,6,6-tetraalkylpiperidine derivative. Retrieved from [8]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. media.neliti.com [media.neliti.com]
- 8. JPH0794438B2 - Process for producing 4-allyloxy-2,2,6,6-tetraalkylpiperidine derivative - Google Patents [patents.google.com]
- 9. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 11. N-Cbz-4-(hydroxymethyl)piperidine CAS 122860-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Allyl Ethers [organic-chemistry.org]
- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Protecting 4-(Hydroxymethyl)piperidine: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery, the 4-(hydroxymethyl)piperidine scaffold is a privileged structural motif, integral to the architecture of numerous therapeutic agents.[1] Its inherent bifunctionality, possessing both a reactive secondary amine and a primary hydroxyl group, presents a unique synthetic challenge. The judicious selection of protecting groups is therefore not merely a tactical decision but a cornerstone of a successful synthetic strategy, profoundly influencing reaction yields, purity, and the overall efficiency of the synthetic route.
This guide provides an in-depth comparison of common protecting group strategies for 4-(hydroxymethyl)piperidine, grounded in experimental data and mechanistic principles. We will explore the nuances of protecting the amine and hydroxyl functionalities, both individually and orthogonally, to empower researchers in making informed decisions for their specific synthetic campaigns.
The Amine Moiety: Navigating a Sea of Options
The secondary amine of the piperidine ring is often the more nucleophilic and reactive site, necessitating its protection early in a synthetic sequence. The choice of the amine protecting group is critical and is typically dictated by its stability to downstream reaction conditions and the orthogonality of its removal.
tert-Butoxycarbonyl (Boc): The Workhorse of Amine Protection
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group due to its ease of installation, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.[2]
Mechanism of Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O. Deprotection is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceeds through a mechanism involving the formation of a stable tert-butyl cation.[2][3]
Experimental Data Summary:
| Protecting Group | Reagents for Protection | Typical Yield (%) | Reagents for Deprotection | Typical Yield (%) | Key Considerations |
| Boc | (Boc)₂O, NEt₃, DCM | >95 | TFA/DCM or 4M HCl in Dioxane | >95 | Stable to hydrogenation and basic conditions. Acid-labile.[2] |
| Cbz | Cbz-Cl, Na₂CO₃, Dioxane/H₂O | ~90 | H₂, Pd/C, MeOH | >95 | Stable to acidic and basic conditions. Removed by hydrogenolysis.[4][5] |
Experimental Protocol: Boc Protection of 4-(hydroxymethyl)piperidine
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (NEt₃, 1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected product.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the piperidine amine for the (Boc)₂O. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants and products.
Carboxybenzyl (Cbz): A Classic and Orthogonal Choice
The carboxybenzyl (Cbz or Z) group is another stalwart in amine protection, offering excellent stability to both acidic and basic conditions.[5] Its removal via catalytic hydrogenolysis provides a valuable orthogonal strategy to the acid-labile Boc group.[3]
Mechanism of Protection and Deprotection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl. Deprotection is achieved by catalytic hydrogenation, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, releasing the free amine, toluene, and carbon dioxide.[4]
Experimental Protocol: Cbz Protection of 4-(hydroxymethyl)piperidine
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium carbonate (Na₂CO₃, 2.5 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir vigorously at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.
Trustworthiness of the Protocol: This Schotten-Baumann reaction condition is a well-established and reliable method for N-Cbz protection. The biphasic system ensures that the acid generated is neutralized by the inorganic base in the aqueous phase, driving the reaction to completion.
The Hydroxyl Moiety: Shielding the Alcohol
The primary hydroxyl group of 4-(hydroxymethyl)piperidine can undergo oxidation or act as a nucleophile in undesired side reactions. Its protection is often necessary when performing chemistry on the piperidine nitrogen or other parts of the molecule.
tert-Butyldimethylsilyl (TBDMS): Robust and Readily Cleaved
Silyl ethers are a popular choice for protecting alcohols, and the tert-butyldimethylsilyl (TBDMS or TBS) group is a frequently used member of this class. It offers good stability to a variety of reaction conditions, including basic and organometallic reagents, and can be selectively removed using fluoride ion sources.[6][7]
Mechanism of Protection and Deprotection: The TBDMS group is typically installed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Imidazole acts as both a base and a catalyst, activating the silyl chloride. Deprotection is most commonly achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon, leading to the cleavage of the Si-O bond.[6]
Experimental Data Summary:
| Protecting Group | Reagents for Protection | Typical Yield (%) | Reagents for Deprotection | Typical Yield (%) | Key Considerations |
| TBDMS | TBDMSCl, Imidazole, DMF | >90 | TBAF, THF | >95 | Stable to basic and organometallic reagents. Cleaved by fluoride or acid.[6][7] |
| Benzyl (Bn) | BnBr, NaH, THF | ~85 | H₂, Pd/C, MeOH | >95 | Stable to acidic and basic conditions. Removed by hydrogenolysis. |
Experimental Protocol: TBDMS Protection of N-Boc-4-(hydroxymethyl)piperidine
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expertise in Action: The choice of DMF as a solvent is strategic as it effectively dissolves both the starting material and the reagents. Imidazole is a superior base to triethylamine for this reaction as it also acts as a silyl transfer agent, accelerating the reaction.
Orthogonal Protection Strategies: A Symphony of Selectivity
In multi-step syntheses, the ability to deprotect one functional group while leaving another protected is paramount. This concept of "orthogonal protection" is a cornerstone of modern organic synthesis.[8][9] For 4-(hydroxymethyl)piperidine, a common orthogonal strategy involves protecting the amine with a Boc group and the hydroxyl group with a benzyl (Bn) or silyl ether.
Workflow for Orthogonal Protection and Deprotection:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. ace.as-pub.com [ace.as-pub.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protective Groups [organic-chemistry.org]
A Head-to-Head Comparison of Catalysts for Allyloxy Deprotection: A Guide for Researchers
In the landscape of synthetic chemistry, the strategic use of protecting groups is paramount to the successful construction of complex molecules. The allyloxy group, valued for its general stability under a range of reaction conditions, stands out as a versatile protecting group for alcohols. However, the true utility of any protecting group lies in the ability to remove it efficiently and selectively. This guide provides an in-depth, head-to-head comparison of the most common transition-metal catalysts employed for the deprotection of allyloxy groups: palladium, ruthenium, rhodium, and nickel-based systems. We will delve into the mechanistic underpinnings of each catalyst, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Central Role of the Allyloxy Group and the Need for Catalytic Deprotection
The allyloxy group's stability towards many acidic and basic conditions makes it an attractive choice for multi-step syntheses where orthogonal protection strategies are required.[1] While classical methods for allyl ether cleavage exist, they often necessitate harsh conditions that can compromise sensitive functional groups within a complex molecule. Modern synthetic chemistry, therefore, heavily relies on milder, more selective transition-metal catalyzed approaches. These methods exploit the unique reactivity of the allyl group's double bond, offering pathways for deprotection under neutral or near-neutral conditions.
Palladium Catalysis: The Workhorse of Allyloxy Deprotection
Palladium-based catalysts are, without question, the most widely employed for the cleavage of allyloxy groups.[2][3] The general mechanism proceeds through the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.
Mechanism of Palladium-Catalyzed Allyloxy Deprotection
The catalytic cycle of palladium-mediated allyloxy deprotection is a well-established process.[3] It initiates with the coordination of the palladium(0) catalyst to the double bond of the allyl ether. This is followed by oxidative addition, forming a π-allyl palladium(II) complex and liberating the alcohol. The catalytic cycle is completed by the reaction of the π-allyl complex with a scavenger, which regenerates the palladium(0) catalyst.
Figure 1: Catalytic cycle for palladium-catalyzed allyloxy deprotection.
Common Palladium Catalysts and Scavengers
A variety of palladium sources can be utilized, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a popular choice.[1] The selection of the allyl group scavenger is critical to the success of the deprotection and can influence reaction rates and chemoselectivity. Common scavengers include:
-
Amines: Morpholine and piperidine are effective scavengers.[4]
-
β-Dicarbonyl compounds: Barbituric acid and its derivatives are known to be efficient.[5]
-
Hydrides: Polymethylhydrosiloxane (PMHS) and silanes can also be used.[1]
-
Thiols: While effective, their use can sometimes lead to catalyst poisoning.
Performance and Considerations
Ruthenium Catalysis: An Emerging Alternative
Ruthenium-based catalysts have gained traction as a viable alternative to palladium for allyloxy deprotection.[8] They often exhibit different selectivity profiles and can be advantageous in specific contexts.
Mechanism of Ruthenium-Catalyzed Allyloxy Deprotection
Ruthenium-catalyzed deallylation can proceed through different mechanistic pathways. One common pathway involves isomerization of the allyl ether to the corresponding enol ether, which is then readily hydrolyzed to the deprotected alcohol and propanal.[9] This isomerization is often promoted by ruthenium hydride species.
Figure 2: Isomerization pathway in ruthenium-catalyzed allyloxy deprotection.
Common Ruthenium Catalysts
Several ruthenium complexes have been shown to be effective, including Grubbs' catalysts, which are well-known for their application in olefin metathesis.[9] Other ruthenium complexes, such as those based on cyclopentadienyl (Cp) ligands, have also been successfully employed.[8]
Performance and Considerations
Ruthenium catalysts can offer excellent chemoselectivity and are often more economical than palladium.[10] The isomerization-hydrolysis pathway avoids the need for an external nucleophilic scavenger. However, the reaction conditions, particularly the hydrolysis step, may not be suitable for all substrates.
Rhodium Catalysis: A Niche Player with Unique Advantages
Rodium catalysts, while less common than palladium and ruthenium for this transformation, offer unique solutions in specific cases, particularly for the deprotection of N-allyl amides.[11]
Mechanism of Rhodium-Catalyzed Allyloxy Deprotection
Similar to ruthenium, rhodium catalysts can promote the isomerization of allyl ethers to enol ethers, which are then hydrolyzed.[12] In the case of N-allyl amides, RhCl₃ in an alcohol solvent can generate a rhodium hydride species for the isomerization and also produce catalytic amounts of HCl for the subsequent hydrolysis of the resulting enamide.[13]
Figure 3: Dual role of RhCl₃ in N-allyl amide deprotection.
Performance and Considerations
The one-step deprotection of N-allyl amides using RhCl₃ is a notable advantage, streamlining the synthetic process.[11] However, the scope of rhodium-catalyzed deprotection of allyloxy groups on alcohols is less explored compared to palladium and ruthenium. The cost of rhodium is also a significant consideration.[14]
Nickel Catalysis: A Cost-Effective and Emerging Field
Nickel-based catalysts are gaining interest as a more sustainable and cost-effective alternative to precious metal catalysts for various organic transformations, including allyloxy deprotection.
Performance and Considerations
Nickel catalysts have demonstrated the ability to cleave allyl ethers, often through an isomerization-hydrolysis mechanism similar to ruthenium and rhodium.[1] The lower cost and higher abundance of nickel make it an attractive option, particularly for large-scale applications. However, the development of nickel-catalyzed deallylation methods is still an active area of research, and the substrate scope and functional group tolerance may not be as broad as with palladium catalysts.
Comparative Analysis of Catalytic Systems
| Catalyst System | Predominant Mechanism | Common Catalysts | Key Advantages | Key Disadvantages |
| Palladium | π-Allyl complex formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | High efficiency, broad substrate scope, well-established | High cost, potential for product contamination, some catalysts are air-sensitive |
| Ruthenium | Isomerization-hydrolysis | Grubbs' catalysts, CpRu complexes | No need for a scavenger, generally lower cost than palladium | Two-step process (isomerization then hydrolysis), may require acidic/basic conditions for hydrolysis |
| Rhodium | Isomerization-hydrolysis | RhCl₃, Wilkinson's catalyst | Efficient for N-allyl amide deprotection (one-pot) | High cost, less explored for O-allyl ethers |
| Nickel | Isomerization-hydrolysis | NiCl₂(dppe) | Low cost, earth-abundant | Less developed, potentially narrower substrate scope |
Experimental Protocols
General Procedure for Palladium-Catalyzed Deprotection of an Aryl Allyl Ether[15]
Materials:
-
Aryl allyl ether (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Methanol
Procedure:
-
To a solution of the aryl allyl ether in anhydrous methanol, add K₂CO₃ and Pd(PPh₃)₄.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired phenol.
General Procedure for Rhodium-Catalyzed Deprotection of an N-Allyl Amide[11]
Materials:
-
N-allyl amide (1.0 equiv)
-
RhCl₃·xH₂O (0.05 equiv)
-
n-Propanol
Procedure:
-
Dissolve the N-allyl amide in n-propanol.
-
Add RhCl₃·xH₂O to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the deprotected amide.
Conclusion and Future Outlook
The choice of catalyst for allyloxy deprotection is a critical decision in the design of a synthetic route. Palladium catalysts remain the gold standard due to their high efficiency and broad applicability. However, for reasons of cost and sustainability, ruthenium and nickel-based systems are emerging as powerful alternatives. Rhodium catalysts, while more specialized, offer elegant solutions for specific challenges such as N-allyl amide deprotection.
As the field of catalysis continues to evolve, the development of more active, selective, and sustainable catalysts for allyloxy deprotection is anticipated. Future research will likely focus on further expanding the utility of earth-abundant metals like nickel and iron, as well as the development of recyclable catalytic systems to minimize cost and environmental impact. For the modern synthetic chemist, a thorough understanding of the strengths and weaknesses of each catalytic system is essential for navigating the complexities of organic synthesis and achieving their research goals.
References
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
- Kitamura, M., et al. (2002). (P(C6H5)(3))CpRu(+)-catalyzed deprotection of allyl carboxylic esters. Journal of Organic Chemistry, 67(24), 8685-8687.
- Guibé, F. (1998). Allylic protecting groups and their use in a complex environment. Part II: Allylic protecting groups and their removal through C-X bond cleavage. Tetrahedron, 54(13), 2967-3042.
- Glory, A. (n.d.). Metal- catalysed cleavage of allyl esters. WordPress.
- Trost, B. M. (1995). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 95(5), 1231-1250.
- D'Oca, M. G. M., et al. (2001). US4788282A - Deprotection of allylic esters and ethers.
- Zacuto, M. J., & Xu, F. (2007). One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides. The Journal of Organic Chemistry, 72(16), 6298-6300.
- Ananikov, V. P., & Beletskaya, I. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
- Boogers, J. A. F., et al. (2007). Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. Organic Letters, 9(18), 3619-3621.
- BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Synlett, 2007(19), 3131-3132.
- Ananikov, V. P., & Beletskaya, I. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. PubMed.
- Zacuto, M. J., & Xu, F. (2007). One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides. PubMed.
- Al-Rifai, M., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.
- Sharghi, H., et al. (2015). Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions. Molecular Diversity, 19(2), 273-285.
- Zacuto, M. J., & Xu, F. (2007). One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides.
- Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?
- Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2006). Novel Ruthenium-Catalyzed Cleavage of Allyl Protecting Group in Lactams. Chemistry - A European Journal, 12(10), 2874-2879.
- Tanaka, K., et al. (2021). Simultaneous catalytic alloc deprotection and deactivation of Ru-4.
- Gascón, J., et al. (2013). A Comparative Study of Rh-only, Pd-only and Pd/Rh Catalysts. Johnson Matthey Technology Review, 57(4), 256-263.
- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?
- Palma, V., et al. (2023). Ru- and Rh-Based Catalysts for CO2 Methanation Assisted by Non-Thermal Plasma. MDPI.
Sources
- 1. Allyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ru- and Rh-Based Catalysts for CO2 Methanation Assisted by Non-Thermal Plasma | MDPI [mdpi.com]
- 11. One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro ADME Properties of Compounds Synthesized from 4-[(Allyloxy)methyl]piperidine
Introduction: The Strategic Value of the Piperidine Scaffold and Early ADME Assessment
In the landscape of modern medicinal chemistry, the piperidine heterocycle stands out as a "privileged scaffold".[1] Its prevalence in over twenty classes of pharmaceuticals is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, enhancing the "druggability" of a molecule.[1][2] The piperidine ring is not merely a passive structural element; its conformational flexibility and basic nitrogen atom can be strategically manipulated to optimize a compound's interaction with its biological target and improve its overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] The presence of a piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, which are critical determinants of a drug candidate's success.[2]
This guide focuses on derivatives of the versatile building block, 4-[(Allyloxy)methyl]piperidine. This starting material offers multiple reaction handles—the secondary amine of the piperidine ring and the terminal double bond of the allyl group—for generating diverse chemical libraries. However, structural modifications, no matter how subtle, can profoundly impact a compound's ADME properties.[3] Therefore, a robust in vitro ADME characterization early in the drug discovery process is not just recommended; it is essential for making informed decisions, prioritizing promising candidates, and mitigating the risk of late-stage failures.[4]
Here, we present a comparative analysis of the key in vitro ADME properties—metabolic stability, intestinal permeability, and plasma protein binding—for a representative set of hypothetical compounds derived from 4-[(Allyloxy)methyl]piperidine. This guide provides not only a side-by-side data comparison but also the detailed experimental protocols and scientific rationale required for researchers to implement these critical assays in their own laboratories.
Hypothetical Compound Library and Rationale
To illustrate the impact of structural modifications on ADME properties, we will consider a small, representative library synthesized from the parent scaffold. The modifications are designed to explore the effects of altering lipophilicity, basicity, and introducing potential metabolic sites.
-
Compound A (Parent Scaffold): 4-[(Allyloxy)methyl]piperidine
-
Compound B (N-Alkylation): 1-Benzyl-4-[(allyloxy)methyl]piperidine. The addition of a benzyl group significantly increases lipophilicity and introduces an additional site for potential metabolism.
-
Compound C (N-Acylation): 1-Acetyl-4-[(allyloxy)methyl]piperidine. Acylation removes the basicity of the piperidine nitrogen, which can drastically alter solubility, permeability, and off-target interactions.
-
Compound D (Allyl Group Modification): 4-{[(2,3-Dihydroxypropyl)oxy]methyl}piperidine. This modification, resulting from dihydroxylation of the allyl group, increases polarity and introduces hydrogen bond donors, which is expected to impact permeability and protein binding.
Comparative Metabolic Stability in Human Liver Microsomes
Expertise & Experience: Assessing metabolic stability is a primary screen to estimate a compound's susceptibility to metabolism by liver enzymes, predominantly Cytochrome P450s (CYPs).[5] Compounds that are rapidly metabolized in the liver often exhibit low oral bioavailability and a short duration of action. The use of pooled human liver microsomes (HLMs) is a cost-effective, high-throughput industry standard that provides a robust in vitro system containing the majority of Phase I metabolic enzymes.[5][6] The intrinsic clearance (Clint) value derived from this assay is a critical parameter for predicting in vivo hepatic clearance.
Data Presentation: Metabolic Stability Comparison
| Compound | Structure | Modification | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Predicted Metabolic Liability |
| A | Parent Scaffold | 45.2 | 30.8 | Moderate | |
| B | N-Benzylation | 18.5 | 75.3 | High | |
| C | N-Acylation | > 60 | < 23.1 | Low | |
| D | Allyl Dihydroxylation | 55.8 | 24.9 | Low to Moderate | |
| Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-ADME relationships. |
Trustworthiness & Interpretation:
-
Compound B shows the highest clearance, which is a predictable outcome. The added benzyl group provides multiple new sites for oxidative metabolism (aromatic hydroxylation and benzylic oxidation), and N-dealkylation is a common metabolic pathway for such structures.[7]
-
Compound C's low clearance demonstrates a classic medicinal chemistry strategy. The electron-withdrawing acetyl group makes the piperidine nitrogen lone pair less available, reducing its susceptibility to oxidation. This significantly enhances metabolic stability.
-
Compound D , despite its increased polarity, shows good stability. While the primary alcohols are potential sites for oxidation, they are often metabolized more slowly than the sites on Compound B. The metabolic stability of the piperidine scaffold itself is highly dependent on the functionalization of the nitrogen and adjacent positions.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol is adapted from standard industry procedures.[6][8][9]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution in phosphate buffer containing 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6]
-
For the 0-minute time point, the acetonitrile should be added before the NADPH system.
-
-
Sample Analysis:
-
Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualization: Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Comparative Intestinal Permeability using the Caco-2 Cell Model
Expertise & Experience: The Caco-2 cell permeability assay is the industry "gold standard" for predicting human intestinal absorption of orally administered drugs.[10] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[11][12] This model forms tight junctions and expresses relevant transporter and efflux proteins, allowing for the measurement of both passive diffusion and active transport.[13] We measure the apparent permeability coefficient (Papp) in both the absorptive (Apical to Basolateral, A-B) and secretive (Basolateral to Apical, B-A) directions. The ratio of these values (Efflux Ratio) indicates if a compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[14]
Data Presentation: Caco-2 Permeability Comparison
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Predicted Absorption |
| A | 8.5 | 9.1 | 1.1 | Moderate |
| B | 15.2 | 32.1 | 2.1 | High (P-gp Substrate) |
| C | 6.1 | 6.5 | 1.1 | Moderate |
| D | 1.3 | 1.4 | 1.1 | Low |
| Note: The data presented in this table is hypothetical and for illustrative purposes. Papp > 10 is considered high permeability, Papp < 2 is low. An Efflux Ratio > 2 suggests active efflux. |
Trustworthiness & Interpretation:
-
Compound B , being more lipophilic, exhibits the highest absorptive permeability (Papp A-B), which is expected to favor passive diffusion.[3] However, its efflux ratio of 2.1 suggests it is also a substrate for an efflux transporter, which could limit its net absorption in vivo.
-
Compound C , the N-acetyl derivative, has slightly lower permeability than the parent compound. The removal of the basic nitrogen and the introduction of a polar amide group can reduce passive permeability.
-
Compound D shows low permeability as expected. The addition of two hydroxyl groups significantly increases its polarity, making it difficult to passively diffuse across the lipophilic cell membrane.
-
Compound A demonstrates moderate permeability, typical for a small molecule with balanced properties. The efflux ratio near 1 indicates it is not a significant substrate for efflux pumps.
Experimental Protocol: Caco-2 Permeability Assay
This protocol is a standard method used in drug discovery.[14][15][16]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™ plates) for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[11]
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment.
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare dosing solutions of the test compounds (e.g., 10 µM) in HBSS. Include control compounds for high permeability (e.g., propranolol) and low permeability (e.g., atenolol).
-
-
Permeability Measurement (A-B):
-
Add the test compound dosing solution to the apical (donor) side of the inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Permeability Measurement (B-A):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualization: Caco-2 Permeability Workflow
Caption: Bidirectional Caco-2 permeability assay workflow.
Comparative Plasma Protein Binding (PPB) via Equilibrium Dialysis
Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter.[17] According to the "free drug theory," only the unbound fraction of a drug is available to diffuse to target tissues, interact with receptors, and be cleared by metabolic enzymes.[17] High plasma protein binding (>99%) can limit efficacy and complicate dosing. Equilibrium dialysis is considered the "gold standard" for measuring PPB due to its accuracy and reliability.[18] The assay involves dialyzing a drug-spiked plasma sample against a protein-free buffer across a semi-permeable membrane until the concentration of the free drug reaches equilibrium on both sides.[19]
Data Presentation: Plasma Protein Binding Comparison
| Compound | LogP (Predicted) | % Plasma Protein Binding (Human) | Unbound Fraction (fu) | Predicted In Vivo Distribution |
| A | 1.8 | 45% | 0.55 | Moderate tissue distribution |
| B | 3.9 | 98.5% | 0.015 | Largely restricted to plasma |
| C | 1.1 | 20% | 0.80 | Wide tissue distribution |
| D | -0.5 | < 5% | > 0.95 | Very wide tissue distribution |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Trustworthiness & Interpretation:
-
A strong correlation between lipophilicity (LogP) and plasma protein binding is observed.
-
Compound B , the highly lipophilic N-benzyl derivative, exhibits very high PPB. This is a common characteristic of lipophilic compounds, which bind to hydrophobic pockets in plasma proteins like albumin.
-
Compound D , the polar diol, shows negligible binding, as expected. Polar compounds generally have low affinity for plasma proteins.
-
Compounds A and C show low to moderate binding, which is often a desirable property in drug candidates, providing a good balance between plasma retention and tissue availability.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol is based on the widely used Thermo Scientific RED device.[18][19][20]
-
Preparation:
-
Hydrate the dialysis membranes (MWCO 8-14 kDa) according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound and spike it into pooled human plasma to a final concentration (e.g., 2 µM).
-
-
Device Assembly and Loading:
-
Assemble the RED device inserts into the base plate.
-
Add the drug-spiked plasma into the plasma chamber (e.g., the red-ringed chamber) of the RED insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
-
Incubation:
-
Seal the plate securely and incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached.
-
-
Sampling and Matrix Matching:
-
After incubation, carefully remove an aliquot from the buffer chamber.
-
Remove an equal aliquot from the plasma chamber and add it to a separate tube containing PBS to match the matrix of the buffer sample.
-
Conversely, add an aliquot from the buffer sample to a tube containing blank plasma to match the matrix of the plasma sample. This matrix-matching step is crucial for avoiding analytical artifacts in LC-MS/MS.
-
-
Sample Analysis:
-
Precipitate proteins from both the plasma and buffer samples using acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.
-
-
Data Calculation:
-
Calculate the Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber.
-
Calculate the % Bound = (1 - fu) * 100.
-
Visualization: Equilibrium Dialysis Workflow
Caption: Workflow for Plasma Protein Binding determination using Equilibrium Dialysis.
Integrated Analysis and Lead Candidate Selection
The ultimate goal of in vitro ADME profiling is to build a holistic understanding of a compound's potential pharmacokinetic behavior. By integrating the data from these three key assays, we can rank-order our hypothetical compounds and select the most promising candidate for further development.
Summary of In Vitro ADME Properties
| Compound | Metabolic Stability | Intestinal Permeability | Plasma Protein Binding | Overall Profile Assessment |
| A | Moderate | Moderate, No Efflux | Low (45%) | Balanced. A reasonable starting point with no major liabilities identified. |
| B | High Clearance | High, but P-gp Efflux | Very High (98.5%) | Problematic. High metabolic clearance, potential for limited absorption due to efflux, and very low free fraction likely render this compound unsuitable. |
| C | Low Clearance | Moderate, No Efflux | Low (20%) | Promising. Excellent metabolic stability and low PPB are highly desirable. Moderate permeability is acceptable and could potentially be optimized. |
| D | Low to Moderate | Low | Very Low (<5%) | Poor. While stable and not protein-bound, the very low permeability makes it a poor candidate for oral administration. |
Based on this integrated analysis, Compound C (the N-acetyl derivative) emerges as the strongest candidate. Its excellent metabolic stability and low plasma protein binding suggest it would have a longer half-life and a higher fraction available to engage its target in vivo. While its permeability is moderate, it is not subject to efflux and is likely sufficient for adequate oral absorption.
In contrast, Compound B, despite its high permeability, is flagged with three significant liabilities: high metabolic clearance, P-gp efflux, and high protein binding. Each of these issues could be fatal to a drug development program, and their combination makes it a very poor candidate.
This comparative guide demonstrates the power of a structured, multi-parametric approach to in vitro ADME screening. By systematically evaluating key properties and understanding the causal relationships between chemical structure and pharmacokinetic behavior, researchers can efficiently triage compounds, prioritize those with the highest probability of success, and ultimately accelerate the journey from the laboratory to the clinic.
References
- Krystof, V., Gucki, M., & Slouka, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
- Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
- Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.
- Wang, D. D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
- Min, H., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Bate, G. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
- Protocols.io. (2024). Metabolic stability assay for human and mouse liver microsomes.
- PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- VectorB2B. (n.d.).
- Pinto, A., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
- YouTube. (2019). Caco 2 Cell Permeability Assay.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorb2b.com [vectorb2b.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. enamine.net [enamine.net]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Synthetic Efficiency of 4-Alkoxymethylpiperidines
The 4-alkoxymethylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence in pharmaceuticals stems from the piperidine ring's ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-alkoxymethyl substituent provides a versatile vector for modulating potency, selectivity, and physicochemical characteristics.[1] For researchers and drug development professionals, selecting an optimal synthetic route to this key building block is critical for the rapid and scalable generation of compound libraries and active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the most common and efficient synthetic strategies for preparing 4-alkoxymethylpiperidines, supported by experimental insights and data. We will dissect two primary, divergent strategies: the "Pyridine First" approach , involving the catalytic hydrogenation of a pre-functionalized pyridine, and the "Piperidine First" approach , which begins with a piperidine core that is subsequently elaborated.
Strategy 1: The "Pyridine First" Approach via Catalytic Hydrogenation
This strategy is conceptually straightforward: construct the desired 4-alkoxymethyl sidechain on an aromatic pyridine ring, followed by reduction of the heterocycle to the corresponding piperidine. The key transformation is the catalytic hydrogenation of the substituted pyridine.
Causality Behind Experimental Choices
The success of this route hinges on the complete saturation of the pyridine ring without cleavage of the benzylic ether bond (C-O bond of the alkoxymethyl group). This requires careful selection of the catalyst and reaction conditions.
-
Catalyst Selection: While various catalysts can reduce pyridines, rhodium and ruthenium are often more effective than palladium for this transformation, typically requiring lower pressures and temperatures.[2] Rhodium on carbon (Rh/C) is a highly effective catalyst for the hydrogenation of substituted pyridines under mild conditions.[2]
-
Solvent and Additives: The reaction is often performed in protic solvents like methanol or ethanol. The addition of a strong acid (e.g., HCl) can protonate the pyridine nitrogen, facilitating its reduction, though this can sometimes promote hydrogenolysis. Alternatively, performing the reaction in acetic acid can achieve a similar activation.
-
Pressure and Temperature: High hydrogen pressure (from 5 atm to over 100 atm) is generally required to overcome the aromaticity of the pyridine ring.[2] Elevated temperatures can increase reaction rates but also raise the risk of side reactions.
Experimental Workflow: Synthesis of 4-Methoxymethylpiperidine
Caption: Workflow for the "Pyridine First" approach.
Representative Protocol: Catalytic Hydrogenation of 4-Methoxymethylpyridine
-
Reaction Setup: A solution of 4-methoxymethylpyridine (1.0 eq) in methanol is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 5 atm.[2]
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred vigorously for 12-24 hours, monitoring the uptake of hydrogen.[2]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the final 4-methoxymethylpiperidine.
Strategy 2: The "Piperidine First" Approach via O-Alkylation
This convergent strategy begins with a pre-formed piperidine ring bearing a handle at the 4-position, typically a hydroxymethyl group. This key intermediate, 4-piperidinemethanol, is then alkylated to introduce the desired alkoxy group.
Causality Behind Experimental Choices
This approach decouples the piperidine ring formation from the sidechain diversification. The critical step is the efficient and selective O-alkylation of 4-piperidinemethanol.
-
Key Intermediate: 4-Piperidinemethanol is a commercially available and versatile starting material.[3][4] Its own synthesis is often achieved in high yield by the reduction of ethyl 4-piperidinecarboxylate with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4).[5]
-
N-Protection: The secondary amine of the piperidine ring is nucleophilic and will compete with the hydroxyl group during alkylation. Therefore, transient or permanent protection of the nitrogen is essential for selectivity. The tert-butoxycarbonyl (Boc) group is ideal due to its ease of installation and clean removal under acidic conditions.
-
Alkylation Method: The Williamson ether synthesis is the most common and reliable method. It involves deprotonation of the alcohol with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The choice of a polar aprotic solvent like THF or DMF facilitates this reaction.
Experimental Workflow: Synthesis of N-Boc-4-butoxymethylpiperidine
Caption: Workflow for the "Piperidine First" approach.
Representative Protocol: O-Alkylation of N-Boc-4-piperidinemethanol
-
Reaction Setup: A solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature for 1 hour.
-
Alkylation: The desired alkyl halide (e.g., butyl bromide, 1.2 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification & Deprotection: The crude product is purified by flash column chromatography. The resulting N-Boc-4-alkoxymethylpiperidine is then dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane and stirred for 1-2 hours to remove the Boc group, yielding the final product as its corresponding salt.
Comparative Analysis of Synthetic Efficiency
| Parameter | Strategy 1: "Pyridine First" | Strategy 2: "Piperidine First" | Rationale & Field Insights |
| Overall Yield | Moderate to High | High | Strategy 2 often provides higher and more consistent overall yields as the individual steps (protection, alkylation, deprotection) are typically very high-yielding (>90% each). Hydrogenation yields can be more variable. |
| Scalability & Safety | Challenging | Favorable | High-pressure hydrogenation requires specialized, expensive equipment (autoclaves) and carries inherent safety risks. The use of NaH in Strategy 2 also requires caution but is more amenable to standard laboratory glassware and scale-up procedures. |
| Versatility (R-Group) | Moderate | Excellent | In Strategy 1, a new substituted pyridine must be synthesized for each new alkoxy group. In Strategy 2, a single, common intermediate (N-Boc-4-piperidinemethanol) can be alkylated with a wide array of alkyl halides, making it superior for library synthesis. |
| Starting Material Cost | Variable | Favorable | Substituted pyridines can be expensive or require multi-step synthesis. 4-Piperidinemethanol is a relatively inexpensive and readily available bulk starting material.[3] |
| Atom Economy | Good | Moderate | The hydrogenation step in Strategy 1 is highly atom-economical. Strategy 2 involves the use of a protecting group (Boc), which is ultimately removed, thus lowering the overall atom economy. |
| Operational Simplicity | Moderate | High | The multi-step sequence of Strategy 2 is operationally simpler for most labs, avoiding the need for high-pressure equipment. The reactions are robust and purifications are generally straightforward. |
Conclusion and Recommendations
For the synthesis of diverse libraries of 4-alkoxymethylpiperidines, particularly at the lab scale for discovery chemistry, the "Piperidine First" approach (Strategy 2) offers superior efficiency . Its key advantages are operational simplicity, excellent versatility for varying the alkoxy substituent from a common intermediate, and avoidance of specialized high-pressure equipment. The high, reliable yields of each step in the sequence make it a trustworthy and robust method for drug development professionals.
The "Pyridine First" approach (Strategy 1) remains a viable and powerful route, especially if a specific 4-alkoxymethylpyridine is commercially available at a low cost or if a particular synthesis plan necessitates it. It can be more atom-economical, which may be a consideration for large-scale manufacturing, provided the investment in high-pressure hydrogenation infrastructure is available and the specific substrate demonstrates high and reproducible yields under optimized conditions.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research program, balancing factors of speed, cost, scale, safety, and the desired diversity of the target molecules.
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Donohoe, T. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265.
-
PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. 4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
4-[(Allyloxy)methyl]piperidine hydrochloride proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-[(Allyloxy)methyl]piperidine hydrochloride, ensuring the safety of laboratory personnel and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established protocols for structurally similar piperidine derivatives and general principles of hazardous waste management. The underlying logic is to treat this compound with the caution merited by its parent heterocycle, piperidine, which is known for its toxicity and corrosivity.
Hazard Assessment and Profile
Inferred Hazards based on Piperidine Derivatives:
| Hazard Class | Description | Rationale and Causality |
| Acute Toxicity | Expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | The piperidine ring is a known toxicophore. It can be readily absorbed through the skin and mucous membranes, interfering with neurological and other physiological functions. |
| Skin Corrosion/Irritation | Likely to cause severe skin burns and eye damage.[1][2][3][4] | Piperidines are alkaline and can cause caustic injury upon contact with tissues. The hydrochloride salt, while acidic, can still cause significant irritation and damage. |
| Serious Eye Damage | High potential for causing serious and irreversible eye damage. | The corrosive nature of piperidine compounds can lead to severe ocular injury. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation of fine particles can irritate the mucous membranes of the respiratory tract. |
This data is inferred from safety data for piperidine, piperidine hydrochloride, and other substituted piperidines. Always handle with the assumption that this compound possesses these hazards.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is your primary defense against exposure. The following ensemble should be considered mandatory when handling this compound in any form (solid, solution, or as waste).
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Chemical safety goggles are essential. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2][3]
-
Skin and Body Protection : A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit is recommended.[1][2]
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely. The following protocol provides a step-by-step guide for spill containment and cleanup.
Experimental Protocol: Spill Cleanup
-
Evacuate and Isolate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the contaminated area.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill : For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent to dike the spill and prevent its spread.[1][2] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Neutralize (with caution) : For small spills, cautious neutralization of the acidic hydrochloride salt can be considered. However, this should only be performed by trained personnel.
-
Collect and Containerize : Carefully scoop the absorbed material or swept solids into a clearly labeled, sealable waste container.[2]
-
Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., water), followed by a soap and water solution. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Waste : The sealed container with the spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Proper Disposal Procedures
The overarching principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][5]
Step-by-Step Disposal Workflow:
-
Waste Segregation :
-
Solid Waste : Collect unadulterated this compound waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste : If the compound is in solution, collect it in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed. A chemical compatibility chart should be consulted.[6][7]
-
Contaminated Materials : All items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be collected in a separate, labeled container for hazardous waste disposal.
-
-
Containerization and Labeling :
-
Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) is a suitable choice.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage of Waste :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[1]
-
Provide the disposal company with all available safety information, including the inferred hazards based on piperidine derivatives.
-
The recommended method of disposal is high-temperature incineration at a permitted hazardous waste facility.[1]
-
Logical Flow of Disposal Decision Making:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
